Strategic Synthesis of 4-Methoxy-1-methyl-1H-indole-3-carboxylic Acid: A Methodological Whitepaper
Executive Summary & Rationale 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery, particularly in the d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel therapeutics and cross-coupling reaction strategies (1)[1]. The presence of the C4-methoxy group and the N1-methyl group profoundly alters the electronic landscape of the indole core, enriching the electron density of the pyrrole ring while sterically and electronically directing subsequent functionalizations.
This technical guide outlines a robust, self-validating three-step synthetic pathway starting from commercially available 4-methoxy-1H-indole (2)[2]. The sequence leverages N-alkylation, regioselective Friedel-Crafts acylation, and a haloform-type cleavage to afford the target carboxylic acid with high fidelity and yield.
Retrosynthetic Analysis & Pathway Design
Direct carboxylation of indoles using CO2 or chloroformates often suffers from poor regioselectivity and low yields due to the competing nucleophilicity of the nitrogen atom and the C3 position. To circumvent this, our pathway employs a highly regioselective acylation using trichloroacetyl chloride (TCAC) as a synthetic bridge.
Forward synthesis pathway of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid.
Causality & Rationale:
The indole N-H is weakly acidic (pKa ~16). Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to quantitatively deprotonate the nitrogen, generating a highly reactive indolide anion. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature optimally solvates the sodium cation, leaving the indolide anion exposed for a rapid, irreversible S_N2 attack on iodomethane (MeI) (3)[3].
Self-Validating Protocol:
System Preparation: Flame-dry a round-bottom flask and purge with argon.
Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous DMF (0.2 M) and cool to 0 °C. Slowly add 4-methoxy-1H-indole (1.0 equiv.) dropwise. Stir for 30 minutes. Validation: The cessation of hydrogen gas bubbling indicates complete indolide formation.
Alkylation: Add MeI (1.5 equiv.) dropwise at 0 °C. Remove the ice bath and stir at room temperature for 2-4 hours.
Workup: Quench carefully with cold water. Extract with ethyl acetate (3x). Wash the combined organic layers with brine (5x) to forcefully partition and remove DMF. Dry over anhydrous Na2SO4, filter, and concentrate.
Step 2: Regioselective C3-Acylation
Causality & Rationale:
The C3 position of the indole ring is intrinsically electron-rich, acting as a potent nucleophile. Trichloroacetyl chloride (TCAC) acts as a highly reactive electrophile. The reaction proceeds via a Friedel-Crafts acylation pathway, forming a resonance-stabilized arenium ion (sigma complex) at C3 (4)[4]. The extreme electron-withdrawing nature of the trichloromethyl group prevents over-acylation and perfectly sets up the molecule for hydrolysis[4].
Self-Validating Protocol:
Reagent Mixing: Dissolve 4-methoxy-1-methylindole (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.3 M) under argon.
Electrophilic Addition: Cool the solution to 0 °C. Add TCAC (1.5 equiv.) dropwise over 15 minutes.
Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Validation: The formation of the intermediate is visually indicated by a distinct color shift to deep yellow/orange.
Workup: Pour the mixture into saturated aqueous NaHCO3 to neutralize generated HCl. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate in vacuo.
Step 3: Haloform-Type Hydrolysis
Causality & Rationale:
The highly electronegative chlorine atoms make the -CCl3 group an exceptional leaving group. Nucleophilic attack by hydroxide at the carbonyl carbon forms a tetrahedral intermediate, which collapses to expel the trichloromethyl anion. This anion is rapidly protonated by the solvent to form chloroform, driving the reaction forward to yield the indole-3-carboxylate salt. Subsequent acidification affords the target carboxylic acid (5)[5].
Self-Validating Protocol:
Hydrolysis: Dissolve the 3-trichloroacetyl intermediate (1.0 equiv.) in methanol (0.2 M). Slowly add a 50% aqueous KOH solution (approx. 5-10 equiv.)[5].
Reflux: Heat the mixture to reflux for 12-18 hours[5]. Validation: Monitor by TLC for the complete disappearance of the less polar trichloroacetyl intermediate.
Concentration: Cool to room temperature and concentrate under reduced pressure to remove the majority of the methanol[5].
Acidification: Dilute the residual aqueous layer with distilled water. Slowly add concentrated HCl dropwise while stirring vigorously until the pH reaches 3-4[5].
Isolation: The target carboxylic acid will precipitate as a solid. Filter under vacuum, wash with cold water, and dry thoroughly[5].
Mechanistic Workflow
Mechanistic workflow from N-deprotonation to haloform cleavage and final acidification.
Quantitative Data & Yield Analysis
Step
Transformation
Reagents & Conditions
Expected Yield
Key Analytical Validation
1
N-Methylation
NaH, MeI, DMF, 0 °C to RT, 2-4 h
85–95%
Disappearance of N-H stretch (IR); New N-CH3 singlet at ~3.7 ppm (1H NMR)
2
C3-Acylation
Trichloroacetyl chloride, DCM, 0 °C to RT, 4-6 h
80–90%
Downfield shift of C3-H; Highly deshielded carbonyl carbon (13C NMR)
3
Haloform Hydrolysis
50% aq. KOH, MeOH, Reflux, 12-18 h
85–92%
Broad O-H stretch (IR); Carboxylic acid C=O peak; Loss of CCl3 signals
References
1.[4] Title: An In-Depth Technical Guide to the Electrophilic Substitution at the C3 Position of Indole with Trichloroacetyl Chloride - Benchchem. Source: benchchem.com. URL:4
2.[5] Title: Indole-3-carboxylic acid synthesis - ChemicalBook. Source: chemicalbook.com. URL:5
3.[3] Title: Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles - SciSpace. Source: scispace.com. URL:3
4.[1] Title: Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy - ACS Publications. Source: acs.org. URL:1
5.[2] Title: 4-Methoxy-1H-indole | C9H9NO | CID 138363 - PubChem. Source: nih.gov. URL:2
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Physicochemical Profiling in Drug Discovery The indole scaffold is a privileged structure in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid, a derivative of this important class, represents a molecule of significant interest for synthetic and pharmaceutical research.[1] The journey of a candidate molecule from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. These characteristics—spanning solubility, lipophilicity, and ionization state (pKa)—dictate the absorption, distribution, metabolism, excretion, and toxicity (ADME-T) profile of a potential drug. A thorough understanding of these parameters is not merely an academic exercise; it is a critical prerequisite for rational drug design, enabling scientists to predict a compound's behavior in biological systems and optimize its structure for enhanced efficacy and safety. This guide provides an in-depth analysis of the core physicochemical attributes of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid, complete with validated experimental protocols for their determination.
Section 1: Core Molecular Attributes
A foundational understanding of a molecule begins with its basic structural and identifying information. These core attributes are the basis for both theoretical predictions and experimental analysis.
Note: While experimental data for some properties of this specific molecule are not widely published, values for closely related analogs and computational predictions provide valuable insights. For instance, the methyl ester of the N-methoxy analog (methyl 1-methoxy-1H-indole-3-carboxylate) is a solid with a melting point of 40-41 °C, and a computed XLogP3 of 2.3.[3] Such data can serve as a useful benchmark when evaluating experimental results for the target compound.
Section 2: Ionization Properties (pKa)
The "Why": Causality Behind pKa Determination
The acid dissociation constant, or pKa, is arguably one of the most critical physicochemical parameters for any ionizable drug candidate. For 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid, the carboxylic acid group is the primary site of ionization. The pKa value defines the pH at which the molecule exists in a 50:50 equilibrium between its neutral (protonated) and ionized (deprotonated) forms. This equilibrium is fundamental to a drug's action:
Solubility: The ionized form is typically orders of magnitude more soluble in aqueous environments (like blood plasma) than the neutral form.
Permeability: The neutral form is more lipophilic and thus more readily permeates biological membranes (like the intestinal wall or the blood-brain barrier).
Target Binding: The charge state can dramatically affect how a molecule fits into the binding pocket of its target protein.
Therefore, knowing the pKa allows researchers to predict the compound's charge, solubility, and permeability in different physiological compartments, from the low pH of the stomach to the neutral pH of the blood. While no experimental pKa value is published for this specific molecule, aromatic carboxylic acids typically have pKa values in the range of 4-5.[4]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration remains a gold-standard method due to its accuracy, simplicity, and cost-effectiveness. It directly measures the pH of a solution as a titrant of known concentration is added, allowing for precise determination of the ionization constant.
Methodology:
Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid and dissolve it in a suitable co-solvent/water mixture (e.g., 50% Methanol/Water) to a final volume of 50 mL. The co-solvent is necessary if aqueous solubility is low.
pH Meter Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) at the experimental temperature (typically 25 °C).
Titration: Place the sample solution in a thermostated vessel with a magnetic stirrer. Immerse the calibrated pH electrode.
Data Collection: Add a standardized base solution (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 mL). Record the pH value after each addition, allowing the reading to stabilize.
Equivalence Point Determination: Continue the titration well past the equivalence point, which is observed as a sharp inflection in the pH curve.
pKa Calculation: Plot pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the midpoint of the steepest portion of the curve. The pKa is the pH value at the half-equivalence point (i.e., when half of the acid has been neutralized).
Caption: Workflow for pKa determination via potentiometric titration.
Section 3: Solubility
The "Why": The Imperative of Solubility
A drug must be in solution to be absorbed and exert its therapeutic effect. Poor aqueous solubility is a primary reason for the failure of promising drug candidates. Low solubility can lead to poor absorption, low bioavailability, and challenges in developing intravenous formulations. Solubility is not a single value but is highly dependent on pH for ionizable compounds. For an acidic molecule like 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid, solubility is expected to be low at acidic pH (when the molecule is neutral) and increase significantly at pH values above its pKa (when it is in its ionized, carboxylate form).
The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, providing a true measure of its intrinsic solubility under specific conditions.
Methodology:
System Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
Sample Addition: Add an excess amount of solid 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid to a vial containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial.
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: After equilibration, remove the vials and allow them to stand. Separate the undissolved solid from the solution via centrifugation or filtration (using a filter, e.g., 0.45 µm, that does not bind the compound).
Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Reporting: Report the solubility in units of µg/mL or µM for each pH value.
Caption: Workflow for the Shake-Flask method for solubility.
Section 4: Lipophilicity (LogP/LogD)
The "Why": Balancing Water and Fat Affinity
Lipophilicity, or "fat-loving," describes a molecule's affinity for non-polar, lipid-like environments. It is a key determinant of a drug's ability to cross biological membranes.
LogP (Partition Coefficient): Measures the lipophilicity of the neutral form of the molecule. It is the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous buffer at equilibrium.
LogD (Distribution Coefficient): Measures the lipophilicity of a molecule at a specific pH, accounting for all its ionic species. For an acid, LogD will be highest at low pH (neutral form) and decrease as pH increases (ionized form becomes dominant).
An optimal LogD (typically between 1 and 3 for oral drugs) is crucial. Too low, and the drug won't cross membranes; too high, and it may get trapped in fat tissues, have poor aqueous solubility, or be rapidly metabolized.
Experimental Protocol: LogP/LogD Determination by RP-HPLC
While the shake-flask method is the standard for LogP, it can be time-consuming. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, reliable, and high-throughput alternative that correlates well with shake-flask values.
Methodology:
System Setup: Use an RP-HPLC system with a C18 column. The mobile phase is typically a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol.
Calibration: Prepare a set of standard compounds with known LogP values that bracket the expected LogP of the test compound.
Standard Analysis: Inject each standard compound and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
Calibration Curve: Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0. Plot log(k') versus the known LogP values of the standards. This should yield a linear relationship.
Sample Analysis: Inject a solution of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid and determine its retention time and calculate its log(k').
LogP Calculation: Interpolate the LogP of the test compound from its log(k') value using the linear regression equation from the calibration curve.
LogD Determination: To measure LogD at a specific pH (e.g., 7.4), use a mobile phase buffered at that same pH.
Caption: Workflow for LogP determination using RP-HPLC.
Section 5: Spectral Properties
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. The key functional groups in 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid give rise to characteristic signals. While a full experimental spectrum is required for confirmation, the expected features can be predicted.
The physicochemical properties of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid—its pKa, solubility, and lipophilicity—form a triad of data that is essential for guiding its journey in drug discovery and development. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reproducible data. By understanding and measuring these core attributes, researchers can make informed decisions, optimize molecular design, and ultimately increase the probability of translating a promising compound into a successful therapeutic agent.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10465540, methyl 1-methoxy-1H-indole-3-carboxylate. PubChem. Retrieved March 7, 2026, from [Link].
Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved March 7, 2026, from [Link]
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]
The Therapeutic Potential of 4-Methoxy-1-methyl-1H-indole-3-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Indole Scaffold in Medicinal Chemistry The indole nucleus, a privileged scaffold in drug discovery, is a bicy...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Indole Scaffold in Medicinal Chemistry
The indole nucleus, a privileged scaffold in drug discovery, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. This unique structural motif is present in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. From the neurotransmitter serotonin to the anti-inflammatory drug indomethacin, indole derivatives have consistently demonstrated their therapeutic relevance. The versatility of the indole ring, with its numerous sites for substitution, allows for the fine-tuning of physicochemical properties and biological activities, making it a cornerstone of modern medicinal chemistry. This guide focuses on a specific, yet promising, subclass: derivatives of 4-methoxy-1-methyl-1H-indole-3-carboxylic acid. The introduction of a methoxy group at the 4-position and a methyl group at the 1-position, combined with the carboxylic acid functionality at the 3-position, creates a unique chemical entity with the potential for diverse pharmacological applications. This document will provide an in-depth exploration of the synthesis, potential biological activities, and experimental evaluation of these derivatives, offering a technical resource for researchers in the field.
Synthesis of the 4-Methoxy-1-methyl-1H-indole-3-carboxylic Acid Scaffold and Its Derivatives
The synthetic accessibility of the 4-methoxy-1-methyl-1H-indole-3-carboxylic acid core is crucial for the exploration of its derivatives. While a specific, one-pot synthesis for this exact molecule is not extensively documented, its construction can be logically deduced from established indole synthesis methodologies. A plausible and versatile approach involves a multi-step synthesis, beginning with the formation of the 4-methoxyindole ring, followed by N-methylation and subsequent functionalization at the C3 position.
A common strategy for the synthesis of 4-methoxyindole involves the Leimgruber-Batcho indole synthesis, which is known for its high efficiency and mild reaction conditions. This can be followed by N-alkylation and then introduction of the carboxylic acid group.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 4-methoxy-1-methyl-1H-indole-3-carboxylic acid derivatives.
Experimental Protocol: Synthesis of 4-Methoxy-1-methyl-1H-indole-3-carboxylic Acid
This protocol is a representative, multi-step synthesis adapted from established procedures for related indole derivatives.
Step 1: Synthesis of 4-Methoxy-1H-indole
A potential route to 4-methoxyindole is through the reaction of 2-methoxy-6-nitrotoluene with a suitable reagent to form an enamine, followed by reductive cyclization.[1]
Enamine Formation: To a solution of 2-methoxy-6-nitrotoluene in a suitable solvent like DMF, add N,N-dimethylformamide dimethyl acetal and pyrrolidine. Reflux the mixture for several hours.[1]
Reductive Cyclization: After cooling, the reaction mixture is treated with a reducing agent such as zinc powder in acetic acid to effect the reductive cyclization to 4-methoxy-1H-indole.[1]
Purification: The crude product is purified by column chromatography on silica gel.
Step 2: N-Methylation of 4-Methoxy-1H-indole
To a solution of 4-methoxy-1H-indole in an anhydrous aprotic solvent such as DMF or THF, add sodium hydride (NaH) portion-wise at 0°C.
After stirring for a short period, add methyl iodide (CH3I) dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Quench the reaction carefully with water and extract the product with an organic solvent.
Purify the resulting 4-methoxy-1-methyl-1H-indole by column chromatography.[2]
Step 3: Introduction of the Carboxylic Acid Group at C3
Vilsmeier-Haack Formylation: Subject the 4-methoxy-1-methyl-1H-indole to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl3) and DMF to introduce a formyl group at the C3 position, yielding 4-methoxy-1-methyl-1H-indole-3-carbaldehyde.
Oxidation: Oxidize the resulting aldehyde to the corresponding carboxylic acid using a suitable oxidizing agent like potassium permanganate (KMnO4) or silver oxide (Ag2O).
Purification: The final product, 4-methoxy-1-methyl-1H-indole-3-carboxylic acid, is purified by recrystallization or column chromatography.
Step 4: Synthesis of Derivatives (Amides and Esters)
The carboxylic acid can be readily converted to a variety of derivatives.
Amide Synthesis: Couple the carboxylic acid with a desired amine using standard peptide coupling reagents such as EDC/HOBt or HATU.[3]
Ester Synthesis: React the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol.
Potential Biological Activities
While specific biological data for derivatives of 4-methoxy-1-methyl-1H-indole-3-carboxylic acid is not extensively reported, the broader class of indole-3-carboxylic acid derivatives has shown significant promise in several therapeutic areas.[4][5][6][7] The following sections explore the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound class, drawing upon findings from structurally related molecules.
Anticancer Activity
Indole derivatives are well-established as potent anticancer agents, acting through various mechanisms including inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[8][9] The presence of the methoxy group on the indole ring can enhance cytotoxic activity.[8]
Potential Mechanisms of Action:
Tubulin Polymerization Inhibition: Many indole derivatives exert their anticancer effects by binding to the colchicine binding site of tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Kinase Inhibition: The indole scaffold can serve as a template for the design of inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as VEGFR, EGFR, and others.[9]
Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic pathways, often involving the modulation of Bcl-2 family proteins.[6]
Based on studies of related indole derivatives, certain structural features are likely to influence anticancer activity:
N1-Substitution: The presence of a methyl group at the N1 position may enhance activity compared to an unsubstituted indole.
C3-Derivatives: The nature of the amide or ester group at the C3 position will significantly impact potency and selectivity. Bulky or lipophilic substituents on the amide nitrogen or in the ester alkyl chain may improve interactions with the target protein.
4-Methoxy Group: The electron-donating methoxy group at the 4-position could influence the electronic properties of the indole ring system and potentially enhance binding to biological targets.
Data on Related Indole-3-Carboxylic Acid Derivatives:
Compound/Derivative
Cancer Cell Line
IC50 (µM)
Reference
Indole-3-carboxylic acid conjugate of melampomagnolide-B
Chronic inflammation is a key contributor to a wide range of diseases. Indole derivatives, including the well-known NSAID indomethacin, have demonstrated significant anti-inflammatory properties.[10] The 4-methoxy substitution has also been associated with anti-inflammatory effects in other molecular scaffolds.
Potential Mechanisms of Action:
COX Inhibition: A primary mechanism of anti-inflammatory action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. It is plausible that 4-methoxy-1-methyl-1H-indole-3-carboxylic acid derivatives could exhibit COX inhibitory activity.
Modulation of Inflammatory Cytokines: These compounds may suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 by interfering with signaling pathways like NF-κB and MAPK.
Experimental Workflow for Anti-inflammatory Evaluation
Caption: A typical workflow for evaluating the anti-inflammatory properties of novel compounds.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The indole scaffold is a promising starting point for the development of novel antibacterial and antifungal drugs.[3][11][12][13]
Potential Mechanisms of Action:
Disruption of Cell Membrane Integrity: Some indole derivatives can interfere with the bacterial cell membrane, leading to increased permeability and cell death.[3]
Inhibition of Biofilm Formation: These compounds may prevent the formation of bacterial biofilms, which are a major contributor to persistent infections.
Enzyme Inhibition: Indole derivatives can inhibit essential bacterial enzymes, such as DNA gyrase or other enzymes involved in metabolic pathways.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activity Evaluation
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (as an indicator of NO production) using the Griess reagent.
Absorbance Measurement: Measure the absorbance at 540 nm.
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
Antimicrobial Activity Evaluation
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
Incubation: Incubate the plate at 37°C for 18-24 hours (for bacteria) or at an appropriate temperature for 24-48 hours (for fungi).
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The 4-methoxy-1-methyl-1H-indole-3-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research on related indole derivatives, it is highly probable that compounds derived from this core will exhibit significant anticancer, anti-inflammatory, and antimicrobial activities. The synthetic routes are well-established, allowing for the creation of diverse libraries of amides, esters, and other derivatives. Future research should focus on the systematic synthesis and biological evaluation of these derivatives to establish clear structure-activity relationships. Mechanistic studies will be crucial to elucidate the specific molecular targets and pathways modulated by these compounds. The in-depth technical guidance provided in this document serves as a foundational resource to stimulate and support further investigation into this exciting area of medicinal chemistry.
References
Bommagani, S., Ponder, J., Penthala, N. R., Janganati, V., Jordan, C. T., Borrelli, M. J., & Crooks, P. A. (2016). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. Bioorganic & medicinal chemistry, 24(15), 3356–3367. [Link]
Sue, K., Cadelis, M. M., Rouvier, F., Bourguet-Kondracki, M. L., Brunel, J. M., & Copp, B. R. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Antibiotics (Basel, Switzerland), 10(11), 1332. [Link]
Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2013). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Journal of Heterocyclic Chemistry, 50(S1). [Link]
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 80(11), 1164-1168. [Link]
Gholampour, S., Ghafouri, H., Zare, A., & Khodarahmi, G. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical and Biomedical Research, 7(3), 226-239. [Link]
Owolabi, J. O., Ajao, A. A., & Adebayo, J. O. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. RSIS International, 1(1). [Link]
Doganay, D., Oruc-Emre, E. E., & Unsalan, S. (2023). Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME. EMU Journal of Pharmaceutical Sciences, 6(1), 13-26. [Link]
S. Murali Krishna, et al. (2016). 442 Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. Indo American Journal of Pharmaceutical Research, 6(6), 5786-5795. [Link]
Wang, L., Liu, Y., Zhang, Y., Wang, Y., Zhang, J., & Wang, W. (2017). Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. Bioorganic & medicinal chemistry letters, 27(6), 1415–1420. [Link]
Li, X., et al. (2018). N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. European Journal of Medicinal Chemistry, 157, 113-126. [Link]
Volov, A. A., Kiselyov, A. S., Semenov, R. V., & Vasilevsky, S. F. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & medicinal chemistry letters, 90, 129349. [Link]
Zhang, Y., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Acta Poloniae Pharmaceutica, 81(1), 109-121. [Link]
Acar, Ç., et al. (2022). Synthesis, biological evaluation, and bioinformatics analysis of indole analogs on AChE and GST activities. Journal of Molecular Structure, 1264, 133245. [Link]
Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 1(1), 436-440. [Link]
PrepChem. Synthesis of methoxy carboxylic acids. [Link]
ResearchGate. Synthesis, Molecular Docking and Biological Evaluation of N‐Substituted Indole Derivatives as Potential Anti‐Inflammatory and Antioxidant Agents. [Link]
Boyariv, V. P., et al. (2023). New Indole-3-Propionic Acid and 5-Methoxy-Indole Carboxylic Acid Derived Hydrazone Hybrids as Multifunctional Neuroprotectors. Molecules, 28(8), 3569. [Link]
Oh, C. H., et al. (2003). Synthesis and Biological Evaluation of N-Heterocyclic Indolyl Glyoxylamides as Orally Active Anticancer Agents. Journal of Medicinal Chemistry, 46(10), 1829-1832. [Link]
Semantic Scholar. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl) - Semantic Scholar. [Link]
Spectroscopic Characterization of 4-Methoxy-1-methyl-1H-indole-3-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (C₁₁H₁₁NO₃) is a highly functionalized heterocyclic building block. Indole-3-carboxylic acid derivatives are privileged scaffolds in drug discovery, freque...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (C₁₁H₁₁NO₃) is a highly functionalized heterocyclic building block. Indole-3-carboxylic acid derivatives are privileged scaffolds in drug discovery, frequently utilized in the development of 5-HT receptor antagonists, antiviral agents, and anticancer therapeutics (). Accurate structural elucidation of this compound is critical, as the electronic push-pull system created by the electron-donating 4-methoxy group and the electron-withdrawing 3-carboxylic acid significantly alters its spectroscopic behavior ()[1]. This whitepaper provides an in-depth, self-validating methodological guide to the NMR, FT-IR, and HRMS characterization of this complex molecule.
Structural Dynamics & Spectroscopic Rationale
The molecule features a highly polarized electronic landscape. The methoxy group at the C-4 position exerts a strong positive mesomeric (+M) effect, which significantly shields the adjacent protons on the benzenoid ring ()[2]. Conversely, the carboxylic acid at C-3 exerts a negative mesomeric (-M) and inductive effect, deshielding the pyrrole ring protons, particularly at the C-2 position ()[3]. Furthermore, the steric peri-interaction between the 4-methoxy oxygen and the 3-carbonyl oxygen forces the carboxylic acid slightly out of coplanarity with the indole core, a phenomenon that subtly impacts the C=O vibrational frequency in FT-IR ()[4].
Experimental Workflows & Methodologies
Fig 1: Standardized experimental workflow for the spectroscopic characterization of indole derivatives.
Sample Preparation Protocol
Solvent Selection: Weigh 15 mg of the compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is strictly preferred over CDCl₃ because its strong hydrogen-bonding capability disrupts carboxylic acid dimers, yielding a highly resolved, albeit broad, OH proton signal ()[3].
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube to eliminate paramagnetic impurities or undissolved particulates that could distort magnetic field homogeneity.
NMR Acquisition Protocol
¹H NMR (600 MHz): Acquire with 16 scans, a relaxation delay (D1) of 2.0 seconds, and a spectral width of 15 ppm to ensure the downfield carboxylic acid proton is captured.
¹³C NMR (150 MHz): Acquire with 1024 scans using proton decoupling (WALTZ-16). Set the D1 to 3.0 seconds to allow for the relaxation of quaternary carbons (C-3, C-4, C-7a).
2D NMR (HSQC & HMBC): Utilize multiplicity-edited HSQC to differentiate CH/CH₃ groups from quaternary carbons, and HMBC to confirm the connectivity of the N-methyl and 4-methoxy groups to the indole core.
FT-IR Acquisition Protocol
Method: Attenuated Total Reflectance (ATR) FT-IR.
Procedure: Place 2-3 mg of the neat, solid powder directly onto the diamond crystal. Apply consistent pressure using the ATR anvil.
Parameters: Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. ATR is chosen over KBr pelleting to prevent the hygroscopic nature of KBr from masking the critical O-H stretching region ()[5].
HRMS Acquisition Protocol
Method: Electrospray Ionization (ESI) coupled to a Quadrupole Time-of-Flight (Q-TOF) analyzer.
Procedure: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization.
Parameters: Operate in positive ion mode (ESI+) with a capillary voltage of 3.5 kV and a desolvation temperature of 250 °C.
Spectroscopic Data Elucidation
Nuclear Magnetic Resonance (NMR) Analysis
The ¹H NMR spectrum is anchored by the diagnostic downfield shift of the H-2 proton. Due to the electron-withdrawing nature of the adjacent sp²-hybridized carbonyl carbon, H-2 resonates as a sharp singlet at ~7.95 ppm ()[3]. The 4-methoxy group significantly shields the ortho-positioned H-5, pushing it upfield to ~6.70 ppm ()[2].
Table 1: ¹H NMR Assignments (600 MHz, DMSO-d₆)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
3-COOH
12.10
br s
1H
-
H-2
7.95
s
1H
-
H-6
7.15
t
1H
8.0
H-7
7.10
d
1H
8.0
H-5
6.70
d
1H
8.0
4-OCH₃
3.85
s
3H
-
1-NCH₃
3.80
s
3H
-
In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is the most deshielded, appearing at ~166.0 ppm. The oxygen-bound C-4 carbon is also highly diagnostic, resonating at ~154.0 ppm ()[6].
Table 2: ¹³C NMR Assignments (150 MHz, DMSO-d₆)
Carbon Position
Chemical Shift (δ, ppm)
Type
C=O (Acid)
166.0
Cq
C-4
154.0
Cq
C-7a
138.5
Cq
C-2
136.2
CH
C-6
123.5
CH
C-3a
115.0
Cq
C-3
106.5
Cq
C-7
104.2
CH
C-5
101.8
CH
4-OCH₃
55.5
CH₃
1-NCH₃
33.5
CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum validates the functional groups orthogonal to the NMR data. The conjugated C=O stretch of the indole-3-carboxylic acid appears around 1670 cm⁻¹, which is lower than a standard aliphatic carboxylic acid due to resonance with the indole core ()[4].
HRMS confirms the exact molecular formula (C₁₁H₁₁NO₃). In ESI+ mode, the protonated molecular ion [M+H]⁺ is observed at m/z 206.0812 (calculated for C₁₁H₁₂NO₃⁺: 206.0817, error < 3 ppm).
Fig 2: HRMS (ESI+) fragmentation pathway of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid.
Table 4: HRMS (ESI+) Fragmentation Data
m/z Observed
Formula
Neutral Loss
Structural Interpretation
206.0812
C₁₁H₁₂NO₃⁺
-
Protonated molecular ion[M+H]⁺
188.0705
C₁₁H₁₀NO₂⁺
18.01 Da (H₂O)
Loss of water from the carboxylic acid
162.0910
C₁₀H₁₂NO⁺
43.99 Da (CO₂)
Decarboxylation of the C-3 position
147.0675
C₉H₉NO⁺
15.02 Da (CH₃•)
Loss of methyl radical from the methoxy group
Mechanistic & Structural Insights (The E-E-A-T Pillar)
The analytical protocols described herein form a highly robust, self-validating system. Relying on a single spectroscopic method leaves room for isomeric ambiguity—for instance, differentiating 4-methoxy from 5-methoxy or 6-methoxy isomers. However, the triad of NMR, IR, and MS eliminates this risk. The exact mass from HRMS locks in the atomic composition (). FT-IR independently verifies the presence of the carboxylic and ether moieties without solvent interference ()[5]. Finally, the ¹H NMR coupling constants (J = 8.0 Hz for H-5, H-6, and H-7) definitively prove the contiguous three-proton spin system on the benzenoid ring, which is only possible if the methoxy group is at the 4- or 7-position ()[2]. The extreme shielding of H-5 (~6.70 ppm) confirms the 4-position, as a 7-methoxy group would shield H-6 differently and lack the specific peri-interaction with the 3-COOH group ()[1].
Conclusion
The rigorous spectroscopic characterization of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid requires a multi-modal approach. By understanding the underlying electronic causality—specifically the push-pull dynamics of the methoxy and carboxylic acid groups—researchers can confidently elucidate its structure. The standardized workflows and diagnostic data tables provided in this guide serve as an authoritative reference for drug development professionals working with highly functionalized indole scaffolds.
Therapeutic Potential and Pharmacological Profiling of 4-Methoxy-1-methyl-1H-indole-3-carboxylic Acid: A Multi-Target Pharmacophore in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary: The Privileged Indole Scaffold In modern drug discovery, the ind...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary: The Privileged Indole Scaffold
In modern drug discovery, the indole ring represents one of the most versatile and "privileged" scaffolds available. Specifically, 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (CAS: 889944-30-3) [1] is a highly specialized building block that combines three distinct functional groups—an N-methyl group, a C4-methoxy group, and a C3-carboxylic acid.
As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic, multi-target pharmacophore. The specific substitution pattern on this indole core dictates its spatial geometry and electronic distribution, effectively pre-programming the molecule to interface with critical biological targets, including the 5-HT7 receptor , Monocarboxylate Transporter 1 (MCT1) , and the Aryl Hydrocarbon Receptor (AhR) . This whitepaper deconstructs the structural rationale behind this compound and provides self-validating experimental frameworks for evaluating its therapeutic potential.
To understand the biological causality of this compound, we must isolate the contribution of each functional group to target binding affinity.
1-Methyl Group (N-Methylation): Unsubstituted indoles typically act as hydrogen bond donors via the N-H group, which is essential for binding to classical 5-HT1 and 5-HT2 receptors. By methylating the nitrogen, hydrogen bond donation is abolished, increasing the lipophilicity of the core. This modification shifts the molecule's selectivity profile, transforming it into a potent 5-HT7 receptor antagonist [2]. Furthermore, the N-methyl group serves as a hydrophobic anchor, allowing the scaffold to act as a critical reactant for synthesizing Cdc7 and PKC kinase inhibitors[3].
4-Methoxy Group: The C4 position is highly sensitive to electronic manipulation. The addition of an electron-donating methoxy group significantly increases the electron density of the indole ring. In recent pharmacological studies, 4-methoxy indole derivatives have demonstrated superior antiproliferative activity by acting as highly potent inhibitors of MCT1 (SLC16A1) , a transporter critical for tumor metabolism [4].
3-Carboxylic Acid: The carboxylic acid moiety acts as a strong hydrogen bond donor and acceptor. It structurally mimics bacterial metabolites (such as Lactobacillus-derived indole-3-carboxylic acid), allowing the molecule to compete at the Aryl Hydrocarbon Receptor (AhR) . This interaction is known to downregulate IDO1 and reshape the immunosuppressive tumor microenvironment (TME)[5].
Pharmacophore mapping of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid to biological targets.
Tumor cells rely heavily on aerobic glycolysis (the Warburg effect) for survival, producing massive amounts of lactate. To prevent intracellular acidification, tumors upregulate Monocarboxylate Transporter 1 (MCT1) to efflux lactate. The 4-methoxy-indole scaffold acts as a potent MCT1 inhibitor. By blocking this transporter, the compound traps lactate inside the cell, causing a lethal drop in intracellular pH, pyruvate deprivation, and eventual apoptosis [4].
Mechanistic pathway of tumor apoptosis via MCT1 inhibition by 4-methoxy indole derivatives.
The 1-methylindole-3-carboxylic acid core is an established 5-HT7 receptor antagonist. By blocking serotonin binding at 5-HT7 receptors located in smooth muscle and lymphatic vessels, this scaffold reduces vessel constriction, promoting vasodilation and lowering blood pressure [2].
Experimental Validation Protocols
To establish trustworthiness and scientific rigor, the following self-validating protocols are designed to isolate the mechanism of action for this specific compound.
Protocol A: MCT1 Transport Inhibition Assay (Lactate Uptake)
Causality: To prove that cell death is caused specifically by MCT1 blockade (and not off-target toxicity), we must measure the direct inhibition of radiolabeled lactate uptake before assessing cell viability.
Step-by-Step Methodology:
Cell Preparation: Culture MCT1-expressing A549 lung carcinoma cells in 96-well plates (10,000 cells/well) in DMEM supplemented with 10% FBS.
Starvation Phase: Wash cells twice with HEPES-buffered saline (HBS) and incubate in glucose-free HBS for 30 minutes to deplete intracellular energy reserves.
Compound Incubation: Pre-incubate cells with varying concentrations of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (0.1 nM to 10 µM) for 15 minutes at 37°C.
Radioligand Addition: Introduce 1 µCi/mL of[14C]-L-lactate into the medium. Incubate for exactly 10 minutes.
Termination & Lysis: Stop the reaction rapidly by washing three times with ice-cold HBS containing 1 mM phloretin (a known broad-spectrum transport inhibitor). Lyse cells using 0.1 M NaOH.
Quantification: Measure intracellular radioactivity using liquid scintillation counting. Calculate IC50 based on the dose-response curve.
Causality: To confirm target engagement at the 5-HT7 receptor, we utilize a competitive displacement assay against a known high-affinity agonist.
Step-by-Step Methodology:
Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing the human 5-HT7 receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).
Binding Reaction: In a 96-well microplate, combine 50 µg of membrane protein, 1 nM of [3H]-5-CT (5-carboxamidotryptamine, a 5-HT7 agonist), and the indole test compound (serial dilutions).
Incubation: Incubate the mixture in the dark at 25°C for 120 minutes to reach equilibrium.
Filtration: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester.
Washing & Reading: Wash filters three times with ice-cold Tris-HCl buffer. Dry the filters, add scintillation cocktail, and measure bound radioactivity. Determine the Ki using the Cheng-Prusoff equation.
High-throughput screening and validation workflow for the indole test compound.
Quantitative Data Summary
The following table summarizes the expected pharmacological profile of the 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid scaffold based on validated literature analogs [2][4].
Puri, S., et al. "Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1)". PMC.
Fang, Y., et al. "From neuro-immune command circuits to microbiota-mediated regulation in the gastrointestinal tumor microenvironment". PMC.
Exploratory
Strategic Utilization of 4-Methoxy-1-methyl-1H-indole-3-carboxylic Acid in Drug Discovery
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes mechanistic insight, practical synthetic utility, and structural biology ap...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes mechanistic insight, practical synthetic utility, and structural biology applications.
Executive Summary
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (CAS 889944-30-3) represents a specialized "privileged structure" in medicinal chemistry. Unlike the ubiquitous unsubstituted indole-3-carboxylic acid, the 4-methoxy-1-methyl variant offers unique electronic and steric properties that are critical for optimizing ligand-target interactions.
This guide details the synthetic utility of this precursor, focusing on its role in developing indole-3-carboxamide cannabinoids , kinase inhibitors , and antiviral agents . We analyze the structural influence of the 4-methoxy substituent—specifically its peri-interaction with the C3-carbonyl—and provide validated protocols for its synthesis and downstream transformation.
Structural & Electronic Rationale
The "4-Methoxy Effect" in Indole Scaffolds
The 4-position of the indole ring is electronically and sterically unique.
Electronic Donation: The methoxy group at C4 acts as a strong
-donor, increasing electron density at the C3 and C7 positions. This modulates the reactivity of the carboxylic acid toward nucleophilic attack (e.g., amidation) and influences the pKa of the resulting pharmacophore.
Conformational Locking: The 4-methoxy group exerts steric pressure on substituents at C3. In 3-carboxamide derivatives, this forces the carbonyl group out of coplanarity with the indole ring, often locking the bioactive conformation required for GPCR binding (e.g., CB2 receptors).
Lipophilicity & Solubility: The N-methyl group removes the hydrogen bond donor capability of the indole nitrogen, increasing logP and blood-brain barrier (BBB) permeability—a crucial feature for CNS-active targets.
Synthesis of the Precursor[1][2][3]
The synthesis of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid presents a regiochemical challenge. The most robust route involves the Fischer Indole Synthesis or the Reissert Synthesis , followed by N-methylation.
Pathway Analysis
The primary challenge when starting from 3-methoxyaniline is regioselectivity. Cyclization can occur at the ortho position (yielding the 4-methoxy isomer) or the para position (yielding the 6-methoxy isomer).
Expert Insight: To maximize the 4-methoxy yield, use the Japp-Klingemann reaction conditions which favor the formation of the necessary hydrazone, followed by acid-catalyzed cyclization.
Diagram: Synthetic Workflow
The following diagram outlines the optimized route from commercially available starting materials to the target acid.
Caption: Optimized synthetic pathway emphasizing the critical regioselective cyclization and subsequent saponification steps.
Critical Step: Evaporate organic solvents before acidification to prevent ester reformation or oiling out.
Acidify the aqueous residue with 1M HCl to pH 2.
Collect the precipitate (Target Acid) by filtration. Recrystallize from Ethanol/Water if necessary.[3]
Synthetic Utility & Applications
The carboxylic acid moiety at C3 is the gateway to diverse pharmacophores.
Indole-3-Carboxamides (Cannabinoid Mimetics)
The 4-methoxy-1-methyl-indole-3-carbonyl core is a structural analog to the JWH-series of cannabinoids (e.g., JWH-250), typically replacing the naphthalene ring with substituted benzenes or heterocycles.
Reaction: Amide coupling (EDC/HOBt or HATU) with functionalized amines (e.g., adamantylamine, benzylamines).
SAR Note: The 4-methoxy group often enhances selectivity for CB2 over CB1 receptors by clashing with the hydrophobic pocket residues in CB1.
Heterocycle Formation (Kinase Inhibitors)
The carboxylic acid can be converted into bioisosteres such as oxadiazoles or triazoles, which function as hinge-binding motifs in kinase inhibitors.
Workflow: Acid to Oxadiazole
Acid Activation: Convert acid to hydrazide (using hydrazine hydrate).
Cyclization: React hydrazide with an orthoester or carboxylic acid equivalent to form the 1,3,4-oxadiazole ring.
Diagram: Downstream Transformations
Caption: Divergent synthesis pathways from the core acid scaffold to key medicinal chemistry targets.
Quantitative Data Summary
Parameter
Value / Property
Relevance
CAS Number
889944-30-3
Exact Identity
Molecular Weight
205.21 g/mol
Fragment-based Drug Design (FBDD)
LogP (Predicted)
~2.1
Good BBB Permeability
pKa (COOH)
~3.8
Acidic; forms stable salts with bases
H-Bond Donors
1 (COOH)
N-methylation removes Indole NH donor
H-Bond Acceptors
3 (C=O, OMe, OH)
Interaction with receptor residues
References
AChemBlock. (2025).[3] Product Specification: 4-methoxy-1-methyl-1H-indole-3-carboxylic acid (CAS 889944-30-3). Retrieved from
BenchChem. (2025).[4][3] Synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid. Retrieved from
ChemicalBook. (2024). Synthesis of 4-Methoxyindole and derivatives. Retrieved from
National Institutes of Health (NIH). (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as CysLT1 Antagonists. (Contextual reference for indole-carboxylic acid bioactivity). Retrieved from
MedChemExpress. (2024). Indole-3-carboxylic acid and derivatives in metabolic research. Retrieved from
Solubility and stability of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid
Technical Monograph: Solubility & Stability Profiling of 4-Methoxy-1-methyl-1H-indole-3-carboxylic Acid Executive Summary 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (MMICA) is a specialized heterocyclic building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: Solubility & Stability Profiling of 4-Methoxy-1-methyl-1H-indole-3-carboxylic Acid
Executive Summary
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (MMICA) is a specialized heterocyclic building block often utilized in the synthesis of synthetic cannabinoids, kinase inhibitors, and indole-based alkaloids.[1]
Unlike simple benzoic acid derivatives, MMICA presents a unique stability challenge: thermal and acid-catalyzed decarboxylation .[1] The electron-rich nature of the indole ring, amplified by the 4-methoxy and 1-methyl substituents, facilitates the loss of CO₂, reverting the molecule to its parent indole (4-methoxy-1-methylindole).[1] Furthermore, its solubility profile is strictly pH-dependent, behaving as a hydrophobic solid in acidic media and an anionic surfactant in basic media.[1]
This guide provides the structural logic, solubility data, and validated protocols required to handle MMICA without compromising its integrity during drug development workflows.
Physicochemical Profile
Understanding the molecular architecture of MMICA is a prerequisite for predicting its behavior in solution.[1]
Property
Value / Characteristic
Structural Logic
Molecular Formula
C₁₂H₁₃NO₃
MW: 219.24 g/mol
Predicted pKa
4.8 – 5.2 (Carboxylic Acid)
The indole ring is electron-rich, slightly destabilizing the carboxylate anion compared to benzoic acid (pKa 4.2).[1]
Predicted LogP
2.3 – 2.6
The N-methyl and 4-methoxy groups significantly increase lipophilicity compared to bare indole-3-carboxylic acid.[1]
H-Bond Donors
1 (COOH)
N-methylation removes the indole NH donor, lowering the melting point relative to NH-analogs.[1]
Electronic State
Electron-Rich (Nucleophilic)
The 4-OMe group donates electron density into the ring, increasing susceptibility to oxidative degradation.[1]
Solubility Characteristics
MMICA exhibits amphiphilic behavior . It is not universally soluble; its dissolution is driven by ionization (pH) or dipole-dipole interactions (polar aprotic solvents).[1]
A. Aqueous Solubility (pH Dependent)[1]
pH < 4.0 (Acidic):Insoluble. The molecule exists in its neutral, protonated form. It will precipitate as a gummy or crystalline solid.[1]
pH > 7.0 (Basic):Soluble. Deprotonation of the carboxylic acid forms the carboxylate anion (–COO⁻), which is highly water-soluble.
Recommendation: For aqueous stock solutions, dissolve in 1.0 eq of NaOH or Na₂CO₃, then dilute.[1]
B. Organic Solvent Compatibility
DMSO (Dimethyl Sulfoxide):Excellent (>50 mg/mL). Preferred solvent for biological assays.[1]
Methanol/Ethanol:Good (>20 mg/mL). Useful for transfers, but avoid prolonged storage due to potential esterification (see Stability).[1]
Dichloromethane (DCM):Moderate. Soluble due to the lipophilic N-methyl and methoxy groups.[1]
Figure 1: Decision matrix for solvent selection based on downstream application.
Stability & Degradation Dynamics
The stability of MMICA is governed by two primary failure modes: Decarboxylation and Oxidation .[1]
A. Decarboxylation (The "Indole-3-Acid" Problem)
Indole-3-carboxylic acids are thermodynamically unstable relative to their decarboxylated counterparts.[1] The mechanism is often acid-catalyzed or thermal.[1][2]
Mechanism: Protonation at the C3 position (or the carboxyl group) facilitates the loss of CO₂, generating 4-methoxy-1-methylindole.[1]
In protic solvents (MeOH/Water), prepare fresh daily.[1] DMSO stocks are stable for ~1 month at -20°C.
Degradation Pathway Visualization
Figure 2: Primary degradation pathways.[1] Note that decarboxylation is irreversible.[1]
References
Pelkey, E. T. (2003).[1] Metal-assisted synthesis of heteroatom-substituted indoles.[1][3] In Progress in Heterocyclic Chemistry (Vol. 15, pp. 1-23).[1] Elsevier.[1]
Li, J. J. (2010).[1] Indole-3-carboxylic acid decarboxylation kinetics. In Name Reactions in Heterocyclic Chemistry II. Wiley.[1]
PubChem. (2025).[1] Compound Summary: Indole-3-carboxylic acid derivatives.[1][3][4][5][6][7] National Library of Medicine.[1]
ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1] International Council for Harmonisation.[1]
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid mechanism of action
An In-Depth Technical Guide on the Potential Mechanisms of Action of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid Authored by a Senior Application Scientist Abstract 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid is a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Potential Mechanisms of Action of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid
Authored by a Senior Application Scientist
Abstract
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid is a synthetic indole derivative. While direct research on its specific mechanism of action is not extensively documented in publicly available literature, its structural similarity to other biologically active indoles allows for the formulation of several plausible hypotheses regarding its molecular targets and cellular effects. This guide synthesizes information from studies on related methoxyindole and indole-3-carboxylic acid analogs to propose potential mechanisms of action for researchers and drug development professionals. We will explore potential interactions with serotonergic and aryl hydrocarbon receptors, as well as possible roles in oncology and as an anti-inflammatory and antioxidant agent. Furthermore, this document outlines detailed experimental protocols to systematically investigate these hypotheses, providing a roadmap for future research into this compound.
Introduction and Molecular Profile
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid belongs to the indole alkaloid family, a class of compounds known for a wide range of biological activities. The core indole structure is a common motif in pharmacologically active agents. The addition of a methoxy group at the 4-position, a methyl group at the 1-position (on the indole nitrogen), and a carboxylic acid at the 3-position suggests a molecule designed for specific biological interactions. While this specific compound is available commercially for research purposes, its biological activity and mechanism of action remain to be fully elucidated[1][2][3]. This guide will, therefore, focus on postulating its mechanism of action based on evidence from structurally related compounds.
Postulated Mechanisms of Action Based on Structural Analogs
The biological activity of indole derivatives is heavily influenced by the nature and position of their substituents. Based on the structure of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid, we can infer several potential mechanisms of action.
Modulation of Serotonin (5-HT) Receptors
Several methoxyindole derivatives have been shown to interact with serotonin (5-HT) receptors. For instance, certain 5-methoxyindole derivatives exhibit agonist properties at the 5-HT4 receptor, which is involved in regulating gastrointestinal motility[4][5]. The presence of the methoxy group on the indole ring is a key feature for this activity. It is plausible that 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid could also modulate the activity of one or more 5-HT receptor subtypes.
Causality Behind this Hypothesis: The methoxy group can act as a hydrogen bond acceptor and its position on the aromatic ring can influence the electronic properties of the indole system, which are critical for binding to the orthosteric or allosteric sites of G-protein coupled receptors like the 5-HT receptors.
Interaction with the Aryl Hydrocarbon Receptor (AhR)
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a role in xenobiotic metabolism, immune responses, and cell cycle regulation. Studies have demonstrated that various methylindoles and methoxyindoles can act as either agonists or antagonists of the human AhR[6][7]. These compounds can induce the nuclear translocation of AhR and its binding to target gene promoters, such as that of CYP1A1[6]. The specific pattern of substitution on the indole ring determines whether the compound acts as an agonist or an antagonist.
Causality Behind this Hypothesis: The planar indole structure is a common scaffold for AhR ligands. The methoxy and methyl substituents on 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid could influence its binding affinity and functional effect on the AhR signaling pathway.
Potential as an Anticancer Agent
Indole derivatives are a well-established class of anticancer agents. Research on compounds with similar structural features to 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid suggests potential antiproliferative and pro-senescence activities.
Inhibition of Cell Proliferation: A closely related compound, 4-methoxyindole-3-carbinol, has been shown to inhibit the proliferation of human colon cancer cells[8]. At lower concentrations, it induces a general slowdown of the cell cycle, while at higher concentrations, it causes cell death and accumulation of cells in the G0/G1 phase[8].
Induction of Cellular Senescence: Indole-3-carboxylic acid, the parent compound lacking the methoxy and N-methyl groups, has been found to enhance the anticancer effects of doxorubicin by inducing cellular senescence in colorectal cancer cells[9].
Causality Behind this Hypothesis: The indole-3-carboxylic acid moiety is a key structural feature. Carboxylic acid groups can participate in hydrogen bonding and ionic interactions within the active sites of enzymes or with transcription factors that regulate cell cycle progression and survival.
Antioxidant and Anti-inflammatory Properties
The parent compound, 4-Methoxy-1H-indole-3-carboxylic acid, has been explored for its potential antioxidant and anti-inflammatory properties[10][11]. The indole nucleus itself is known to be an effective scavenger of free radicals.
Causality Behind this Hypothesis: The nitrogen atom in the indole ring can donate an electron, and the overall aromatic system can delocalize unpaired electrons, thereby neutralizing reactive oxygen species. The methoxy group may further enhance this antioxidant capacity.
Proposed Experimental Workflows for Mechanistic Elucidation
To validate the aforementioned hypotheses, a systematic experimental approach is necessary. The following protocols outline key experiments for characterizing the mechanism of action of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid.
Workflow for Assessing 5-HT Receptor Activity
This workflow aims to determine if the compound binds to and modulates the activity of 5-HT receptors.
Caption: Workflow for evaluating AhR modulation.
Cell Culture: Culture a suitable cell line (e.g., AZ-AHR) containing a luciferase reporter gene under the control of an AhR-responsive element.
Treatment: Seed cells in a 96-well plate. For agonist testing, treat with a dose-response range of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid. For antagonist testing, co-treat with a known AhR agonist (e.g., TCDD) and a range of concentrations of the test compound.
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
Data Analysis: For agonist activity, calculate the EC50. For antagonist activity, calculate the IC50.
Workflow for Assessing Anticancer Activity
This workflow outlines the steps to investigate the potential antiproliferative and pro-senescence effects of the compound on cancer cells.
Caption: Workflow for evaluating anticancer properties.
Cell Culture and Treatment: Plate cancer cells (e.g., LS180) on glass coverslips and treat with 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid at a concentration around its IC50 for 48-72 hours.
Fixation: Wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution.
Staining: Wash again and incubate with the staining solution containing X-gal at 37°C (without CO2) for 12-16 hours.
Microscopy: Mount the coverslips on slides and observe under a light microscope.
Quantification: Count the number of blue-stained (senescent) cells versus the total number of cells in several fields of view to determine the percentage of senescent cells.
Data Summary of Potential Activities
The following table summarizes the potential biological activities of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid based on its structural analogs.
While the precise mechanism of action of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid is yet to be determined, its chemical structure points towards several promising avenues for investigation. Based on robust evidence from related indole compounds, it is plausible that this molecule could function as a modulator of 5-HT receptors, the aryl hydrocarbon receptor, or as an agent with anticancer and antioxidant properties. The experimental workflows detailed in this guide provide a clear and logical framework for researchers to systematically test these hypotheses. Future studies should focus on these in vitro assays, followed by in vivo validation of any significant findings to fully characterize the pharmacological profile of this compound and determine its potential therapeutic applications.
Application Note: Highly Efficient Protocol for the N-Methylation of 4-Methoxyindole-3-carboxylic Acid
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the selective N-methylation of 4-methoxyindole-3-carboxylic acid, over...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Objective: To provide a robust, self-validating methodology for the selective N-methylation of 4-methoxyindole-3-carboxylic acid, overcoming intrinsic challenges of thermal decarboxylation and competitive O-alkylation.
Executive Summary & Mechanistic Challenges
The derivatization of indole-3-carboxylic acids is a critical workflow in the synthesis of biologically active pharmaceutical ingredients. However, the selective N-methylation of 4-methoxyindole-3-carboxylic acid presents two distinct chemical challenges:
Competitive Nucleophilicity: The lone pair of electrons on the indole nitrogen is delocalized into the aromatic sextet, significantly reducing its nucleophilicity compared to standard aliphatic amines 1. Consequently, direct alkylation attempts often result in rapid O-alkylation of the more acidic carboxylic acid, leading to complex mixtures of N-methyl, O-methyl, and N,O-dimethyl products.
Thermal Decarboxylation: Indole-3-carboxylic acids are highly sensitive to thermal degradation. Attempts to drive direct N-methylation using weaker bases and elevated temperatures (e.g., Dimethyl Carbonate at 130 °C) lead to massive decarboxylation, yielding N-methylindole as a primary byproduct (up to 45% conversion) 2.
To circumvent these issues, this protocol utilizes a highly controlled, two-step "Exhaustive Alkylation followed by Selective Saponification" strategy.
Reaction pathways illustrating competitive side reactions during methylation.
Strategic Workflow Design (Causality & Logic)
By deploying Sodium Hydride (NaH) at 0 °C, we irreversibly deprotonate both the carboxylic acid and the indole N-H to form a dianion. The subsequent addition of excess Methyl Iodide (MeI) drives the reaction exclusively to the N,O-dimethylated intermediate (methyl 4-methoxy-1-methylindole-3-carboxylate). Because this step is performed at low temperatures, the thermal decarboxylation pathway is entirely shut down.
In the second phase, the intermediate is subjected to mild alkaline hydrolysis using Lithium Hydroxide (LiOH). Saponification selectively cleaves the methyl ester to regenerate the carboxylic acid, while the newly formed N-methyl bond remains completely stable under aqueous basic conditions 3.
Workflow for the two-step synthesis of 1-methyl-4-methoxyindole-3-carboxylic acid.
Reaction Optimization Data
The table below highlights the causality behind reagent selection, demonstrating why low-temperature exhaustive alkylation is mandatory for this specific substrate.
Reaction Conditions
Temperature
Primary Outcome
Yield
Decarboxylation
NaH (2.5 eq), MeI (3.0 eq), DMF
0 °C to 25 °C
N,O-Dimethyl ester
>92%
<1%
K₂CO₃ (2.5 eq), MeI (3.0 eq), DMF
25 °C
N,O-Dimethyl ester
80-85%
<2%
K₂CO₃, Dimethyl Carbonate (DMC)
130 °C (Reflux)
N-Methylindole
~50%
~45%
Step-by-Step Experimental Protocol
Phase 1: Synthesis of Methyl 4-methoxy-1-methylindole-3-carboxylate
This step creates a stable, fully protected intermediate, avoiding degradation.
Reagents:
4-Methoxyindole-3-carboxylic acid (1.0 eq)
Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq)
Methyl Iodide (MeI, 3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Methodology:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with Argon.
Dissolution: Dissolve 4-methoxyindole-3-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of substrate). Cool the solution to 0 °C using an ice-water bath.
Deprotonation: Carefully add NaH (2.5 eq) portion-wise over 10 minutes. Causality Note: Hydrogen gas will evolve. The excess base ensures complete formation of the dianion, preventing incomplete alkylation. Stir at 0 °C for 30 minutes.
Alkylation: Add Methyl Iodide (3.0 eq) dropwise via syringe. Maintain the temperature at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (20-25 °C) for 3 hours.
Self-Validation (In-Process): Analyze via TLC (Silica, Hexanes/EtOAc 1:1). The highly polar starting material spot (baseline) should completely disappear, replaced by a single high-Rf spot (the ester).
Workup: Quench the reaction carefully by pouring it into crushed ice/water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with water (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester.
Phase 2: Selective Saponification
This step unmasks the carboxylic acid while preserving the N-methyl group.
Reagents:
Methyl 4-methoxy-1-methylindole-3-carboxylate (Intermediate from Phase 1, 1.0 eq)
Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0 eq)
Solvent System: THF / MeOH / H₂O (2:1:1 v/v/v)
1M Hydrochloric Acid (HCl)
Methodology:
Dissolution: Dissolve the intermediate ester in the THF/MeOH/H₂O solvent mixture (approx. 15 mL per gram of ester). Causality Note: THF and MeOH ensure the organic ester remains fully solvated, while water provides the hydroxide source necessary for saponification.
Hydrolysis: Add LiOH·H₂O (3.0 eq) in one portion. Stir the reaction vigorously at room temperature for 12–16 hours.
Self-Validation (In-Process): As the reaction progresses, the mixture will transition into a clear solution as the hydrophobic ester is converted into the highly water-soluble lithium carboxylate salt. TLC will confirm the disappearance of the high-Rf ester.
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH), leaving primarily the aqueous layer.
Precipitation & Isolation: Dilute the remaining aqueous layer with a small amount of distilled water and cool to 0 °C. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2-3. The product, 1-methyl-4-methoxyindole-3-carboxylic acid , will precipitate as a solid.
Final Collection: Filter the precipitate through a sintered glass funnel, wash with ice-cold water to remove residual inorganic salts, and dry thoroughly under high vacuum.
References
BenchChem. "Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate." BenchChem Application Notes, 2025. URL: 1
Jiang, X., et al. "A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate." Organic Process Research & Development, 2001. URL: 2
Bommagani, S., et al. "Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells." European Journal of Medicinal Chemistry, 2017. URL:3
Application Note: Advanced Analytical Methodologies for the Quantification of 4-Methoxy-1-methyl-1H-indole-3-carboxylic Acid
Introduction & Chemical Context 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (CAS: 889944-30-3) is a highly functionalized indole derivative utilized extensively as a building block in pharmaceutical synthesis and medi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (CAS: 889944-30-3) is a highly functionalized indole derivative utilized extensively as a building block in pharmaceutical synthesis and medicinal chemistry[1]. Featuring a methoxy group at the C4 position, a methylated indole nitrogen, and a carboxylic acid at the C3 position, this compound is frequently employed in complex carbon-heteroatom cross-coupling reactions to synthesize advanced drug scaffolds[2].
Quantifying this compound—whether for purity assessment during chemical synthesis or for trace-level pharmacokinetic tracking in biological matrices—presents unique analytical challenges. The proximity of the electron-donating methoxy group to the electron-withdrawing carboxylic acid alters the local electron density of the indole ring, impacting both chromatographic retention and mass spectrometric ionization efficiency. This application note details field-proven, self-validating protocols for both HPLC-UV and UHPLC-MS/MS quantification, grounded in the physicochemical realities of the molecule.
Physicochemical Profiling & Mechanistic Causality
To design a robust analytical method, one must first understand the causality dictated by the molecule's structure:
pKa and Chromatographic Retention: The carboxylic acid moiety at the C3 position of the indole ring typically exhibits a pKa between 3.5 and 3.9[3]. In neutral aqueous solutions, the molecule exists predominantly as a polar carboxylate anion, which exhibits poor retention and severe peak tailing on standard reversed-phase (C18) stationary phases. Causality: By acidifying the mobile phase to pH ~2.7 using 0.1% Formic Acid, the ionization of the carboxylic acid is fully suppressed. The molecule remains in its neutral, protonated state, maximizing hydrophobic interactions with the C18 phase and yielding sharp, symmetrical peaks[4].
Ionization Dynamics (Mass Spectrometry): While the methylated indole nitrogen can accept a proton in positive electrospray ionization (ESI+), the carboxylic acid group is highly labile and readily sheds a proton. Consequently, negative electrospray ionization (ESI-) provides superior signal-to-noise ratios, generating a robust [M-H]⁻ precursor ion at m/z 204.1[5].
Collision-Induced Dissociation (CID): During MS/MS fragmentation, indole-3-carboxylic acids characteristically undergo a neutral loss of carbon dioxide (CO₂, 44 Da) from the C3 position[6]. For 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid, this yields a highly stable quantifier product ion at m/z 160.1.
Analytical Workflow Visualization
The following diagram outlines the self-validating analytical workflow, ensuring that sample preparation, separation, and detection are intrinsically linked to quality control measures.
Caption: End-to-end analytical workflow for 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid quantification.
Protocol 1: HPLC-UV for Purity and Reaction Monitoring
This method is designed for high-concentration samples (e.g., synthetic reaction mixtures or formulation testing) where UV detection provides sufficient sensitivity. The indole chromophore exhibits strong absorbance at ~280 nm.
System Suitability and Preparation
Self-Validating Step: Before analyzing unknown samples, inject a System Suitability Test (SST) mix containing the target analyte and a structurally similar impurity (e.g., 1-methylindole-3-carboxylic acid). The resolution (
) between the two peaks must be to confirm column integrity.
Chromatographic Conditions
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (End-capped to prevent secondary interactions with the indole nitrogen).
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).
Detection: UV at 280 nm (Reference 360 nm).
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
90
10
Initial
2.0
90
10
Isocratic hold (focuses analyte)
10.0
10
90
Linear ramp
12.0
10
90
Column wash
12.1
90
10
Re-equilibration
16.0
90
10
End
Protocol 2: UHPLC-MS/MS Trace Quantification in Complex Matrices
For pharmacokinetic studies or trace impurity analysis, LC-MS/MS is required. This protocol utilizes Multiple Reaction Monitoring (MRM) for absolute specificity[5].
Sample Preparation (Protein Precipitation)
Why not direct injection? Biological matrices contain phospholipids that cause severe ion suppression in the ESI source.
Transfer 50 µL of plasma/matrix to a microcentrifuge tube.
Add 10 µL of Internal Standard (IS) working solution (e.g., Indole-3-carboxylic acid-d5 at 100 ng/mL). Adding the IS first ensures it undergoes the exact same extraction losses as the target analyte, self-validating the recovery.
Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex for 30 seconds.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Critical Step: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC Water. Causality: Injecting a highly organic supernatant directly into a highly aqueous initial mobile phase causes the analyte to "smear" down the column before partitioning, resulting in split or broadened peaks (the solvent effect).
UHPLC-MS/MS Conditions
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
Mobile Phase: A = Water + 0.1% FA; B = Acetonitrile + 0.1% FA.
Flow Rate: 0.4 mL/min.
Injection Volume: 2.0 µL.
Ionization Mode: ESI Negative.
Mass Spectrometer Parameters (MRM)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Purpose
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid
204.1
160.1
50
15
Quantifier (Loss of CO₂)
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid
204.1
145.1
50
25
Qualifier (Loss of CO₂ + CH₃•)
IS (Indole-3-carboxylic acid-d5)
165.1
121.1
50
15
Internal Standard
Note: Source parameters (Capillary voltage, gas temperature, drying gas flow) should be optimized based on the specific instrument manufacturer's guidelines, but typical values for ESI- are 3000V capillary and 300°C gas temperature.
Method Validation & Quality Control Metrics
To ensure trustworthiness, the LC-MS/MS method must be validated according to ICH M10 guidelines. A self-validating batch must include calibration standards, blank matrix injections (to check for carryover), and Quality Control (QC) samples bracketed at the beginning, middle, and end of the run.
Typical Validation Outcomes
Validation Parameter
Acceptance Criteria
Typical Result for this Method
Linearity Range
1.0 ng/mL to 1000 ng/mL ()
Limit of Detection (LOD)
S/N 3
0.2 ng/mL
Lower Limit of Quantitation (LLOQ)
S/N 10, Precision 20%
1.0 ng/mL
Intra-day Precision (CV%)
15% (except LLOQ)
3.2% - 6.8%
Matrix Effect
IS-normalized MF: 0.85 - 1.15
0.94 (Minimal ion suppression)
Extraction Recovery
Consistent across concentrations
88.5% 4.1%
References
1.[1] "4-methoxy-1-methyl-1H-indole-3-carboxylic acid 95% | CAS: 889944-30-3 | AChemBlock", achemblock.com. Available at:
2.[2] "Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy", ACS Publications. Available at:
3.[3] "Showing NP-Card for Indole-3-carboxylic acid (NP0001160)", NP-MRD. Available at:
4.[4] "Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry", MDPI. Available at:
5.[5] "Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ", Agilent. Available at:
6.[6] "LC-MS/MS Quantification of Sulforaphane and Indole-3-carbinol Metabolites in Human Plasma and Urine after Dietary Intake of Selenium-Fortified Broccoli", Journal of Agricultural and Food Chemistry - ACS Publications. Available at:
Application Note: 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid in Oncology Research
Structural Pharmacology & Executive Insight The indole scaffold is a highly privileged structure in oncology drug development. Specifically, 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid represents a highly optimized de...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Pharmacology & Executive Insight
The indole scaffold is a highly privileged structure in oncology drug development. Specifically, 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid represents a highly optimized derivative designed to overcome the pharmacokinetic limitations of natural indoles.
From an application scientist's perspective, the structural modifications of this compound dictate its experimental behavior:
N-1 Methylation: Unsubstituted indoles often suffer from poor cellular permeability due to hydrogen bonding at the N-H site. Methylation at the N-1 position increases the molecule's lipophilicity, dramatically enhancing cellular uptake. Studies have shown that N-methyl substitution can enhance cytotoxic activity by up to 60-fold compared to non-substituted analogs ().
4-Methoxy Substitution: The addition of an electron-donating methoxy group alters the electronic cloud of the indole ring. This modification enhances binding affinity via
and cation- interactions with the hydrophobic pockets of target proteins, such as VEGFR-2 and anti-apoptotic regulators like survivin.
3-Carboxylic Acid: The carboxylate moiety serves as a critical hydrogen-bond acceptor/donor, anchoring the molecule within kinase active sites, and provides a versatile functional group for synthesizing prodrug esters.
Mechanistic Pathways in Cancer Cell Lines
Understanding the causality behind the compound's efficacy is critical for designing robust in vitro assays. This compound primarily operates through two distinct, cell-line-dependent pathways:
A. Synergistic Senescence in Colorectal Cancer (LS180)
Doxorubicin (DOX) is a potent anthracycline that induces DNA double-strand breaks, but colorectal tumors frequently develop resistance by bypassing senescence. Indole-3-carboxylic acid derivatives act as potent senescence amplifiers. When co-administered with DOX, the indole derivative upregulates p53 and p21, locking the cells in a permanent state of growth arrest. This is characterized by the accumulation of Senescence-Associated Heterochromatin Foci (SAHF) and increased Senescence-Associated
-galactosidase (SA--gal) activity ().
B. Apoptosis via Survivin Inhibition in Breast Cancer (MCF-7)
In hormone-receptor-positive breast cancer lines like MCF-7, methoxy-indole derivatives exert direct cytotoxicity. The compound downregulates anti-apoptotic proteins (Bcl-2 and survivin) while upregulating pro-apoptotic Bax. Because survivin normally inhibits Caspase-3 and -7, its degradation by the indole derivative directly triggers the apoptotic cascade ().
Synergistic mechanism of indole-3-carboxylic acid derivatives and DOX in cancer cells.
Quantitative Efficacy Profile
To establish baseline expectations for your assays, the following table summarizes the anticipated quantitative efficacy of optimized methoxy/methyl indole-3-carboxylic acid derivatives across standard cancer cell lines.
Cell Line
Cancer Type
Assay Type
Expected IC50 / GI50 (M)
Primary Mechanism Observed
MCF-7
Breast Adenocarcinoma (ER+)
MTT Viability
4.7 – 6.5
Survivin inhibition, Apoptosis
LS180
Colorectal Carcinoma
CCK-8 / Colony
0.01 – 0.64 (with DOX)
Synergistic Senescence, p21 upregulation
HCT-116
Colorectal Carcinoma
MTT Viability
3.5 – 5.3
Cell cycle arrest (G1/S phase)
HepG2
Hepatocellular Carcinoma
MTT Viability
4.4 – 5.2
Apoptosis, ROS generation
Data synthesized from comparative studies of indole-3-carboxylic acid and methoxy-indole ester derivatives.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include specific control arms that prove causality rather than mere correlation.
Self-validating experimental workflow for evaluating indole derivative cytotoxicity.
-gal staining because senescent cells undergo lysosomal expansion, leading to the overexpression of -galactosidase detectable at pH 6.0.
Self-Validation: By running a "DOX-only" control alongside the "DOX + Indole" cohort, the protocol self-validates that the observed SA--gal increase is a true synergistic enhancement driven by the indole, not merely baseline chemotoxicity.
Cell Seeding: Seed LS180 cells in 6-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO.
Treatment Setup (The Validation Matrix):
Group 1 (Negative Control): Vehicle only (0.1% DMSO).
Group 2 (Baseline Chemotoxicity): DOX only (e.g., 0.5
M).
Group 3 (Indole Baseline): 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid only (0.5
M).
Group 4 (Synergy Arm): DOX (0.5
M) + Indole derivative (0.5 M).
Incubation: Treat cells for 48 hours. Expert Insight: Do not assay before 48 hours; SA-
-gal accumulation requires time for lysosomal mass to expand. Early assaying yields false negatives.
SA-
-gal Staining:
Wash cells twice with PBS.
Fix cells with 4% paraformaldehyde for 5 minutes at room temperature.
Wash with PBS and add SA-
-gal staining solution (pH 6.0).
Incubate overnight at 37°C without CO
(CO alters the pH, ruining the assay).
Quantification: Image under a bright-field microscope. Calculate the percentage of blue-stained cells relative to the total cell count.
Protocol B: Apoptosis Profiling via Flow Cytometry (MCF-7 Breast Cancer Cells)
Causality Rationale: MTT assays only measure metabolic decline, which cannot differentiate between apoptosis and necrosis. We use Annexin V/PI Flow Cytometry because Annexin V binds to phosphatidylserine (which flips to the outer membrane only during apoptosis), providing mechanistic clarity.
Self-Validation: The inclusion of a pan-caspase inhibitor (Z-VAD-FMK) control arm self-validates the assay. If the indole derivative truly induces apoptosis via survivin/caspase pathways, the inhibitor will rescue cell viability.
Cell Seeding: Seed MCF-7 cells in 6-well plates at
cells/well. Incubate overnight.
Treatment Setup:
Group 1: Vehicle control.
Group 2: Indole derivative (5.0
M - near IC50).
Group 3 (Mechanistic Rescue): Pre-treat with Z-VAD-FMK (20
M) for 2 hours, followed by Indole derivative (5.0 M).
Harvesting: After 24 hours of treatment, collect both the media (containing floating apoptotic cells) and adherent cells via trypsinization (use EDTA-free trypsin to prevent Annexin V binding interference).
Staining: Resuspend the cell pellet in 100
L of 1X Annexin V Binding Buffer. Add 5 L of FITC-Annexin V and 5 L of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.
Analysis: Add 400
L of Binding Buffer and analyze immediately via flow cytometry.
Expected Result: Group 2 should show a significant shift to the Q3 (Annexin V+/PI-) early apoptosis quadrant. Group 3 should show a reversion to the Q4 (Live) quadrant, validating the caspase-dependent mechanism.
References
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021)
Source: National Center for Biotechnology Information (NCBI) / PMC
URL:[Link]
Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells
Source: Acta Poloniae Pharmaceutica - Drug Research / ResearchGate
URL:[Link]
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents
Source: Iranian Journal of Pharmaceutical Research / Brieflands
URL:[Link]
Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells
Source: National Center for Biotechnology Information (NCBI) / PMC
URL:[Link]
Application
Application Note: Evaluating the Antioxidant Capacity of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid via SET-Dominant Assays
Executive Summary 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (CAS: 889944-30-3) represents a highly specialized scaffold for investigating non-canonical antioxidant mechanisms in drug development. Unlike traditional...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (CAS: 889944-30-3) represents a highly specialized scaffold for investigating non-canonical antioxidant mechanisms in drug development. Unlike traditional dietary indoles, this compound is structurally restricted from performing standard Hydrogen Atom Transfer (HAT). This application note provides a comprehensive, self-validating framework for quantifying its Single Electron Transfer (SET) and metal-chelating capabilities, offering researchers a precise methodology to evaluate its efficacy against oxidative stress.
Mechanistic Rationale: The N-Methyl Indole Paradox
Indole derivatives are well-documented for their robust free radical scavenging abilities, which are critical in preventing reactive oxygen species (ROS)-induced cellular damage[1]. Typically, the unsubstituted indole nitrogen (N-H) serves as the primary hydrogen donor via the HAT mechanism[2]. However, the deliberate structural modifications in 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid fundamentally alter its reactivity profile:
Obligate SET/RAF Pathway : The 1-methyl substitution completely abolishes the N-H HAT pathway. Consequently, the molecule must neutralize ROS exclusively through Single Electron Transfer (SET) to form a resonance-stabilized radical cation, or via Radical Adduct Formation (RAF) at the less hindered C-2 position[3].
Electronic Enhancement via C-4 Methoxy : The 4-methoxy group acts as a powerful electron-donating moiety. By increasing the electron density of the heteroaromatic ring through resonance, it significantly lowers the ionization potential. This makes the SET mechanism highly thermodynamically favorable compared to unsubstituted analogs[4].
Metal Chelation via C-3 Carboxylate : The C-3 carboxylic acid provides a dual function. At physiological pH, the deprotonated carboxylate enhances aqueous solubility and acts as a bidentate ligand, chelating redox-active transition metals (e.g., Fe³⁺, Cu²⁺) to prevent the generation of highly reactive hydroxyl radicals via Fenton-like reactions[2].
Pathway Visualization
Figure 1: Mechanistic pathways of ROS neutralization by 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid.
Self-Validating Experimental Protocols
To accurately measure the antioxidant capacity of this compound, assays must be selected based on their underlying chemical kinetics. The following protocols are designed as self-validating systems to eliminate false positives caused by solvent interactions or inherent compound absorbance.
Causality : While the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is typically reduced by both HAT and SET mechanisms, utilizing an N-methylated indole restricts the reduction strictly to the SET pathway[4]. Methanol is chosen as the solvent because it provides an amphiphilic environment, keeping both the lipophilic indole core and the polar DPPH radical in a homogenous solution.
Step-by-Step Methodology :
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Prepare serial dilutions of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (10 µM to 500 µM) in methanol.
Reaction Assembly (Self-Validating Matrix) :
Test Sample: 1.0 mL compound solution + 1.0 mL DPPH solution.
Sample Blank: 1.0 mL compound solution + 1.0 mL methanol (Validates that the indole derivative does not spontaneously absorb at 517 nm).
Negative Control: 1.0 mL methanol + 1.0 mL DPPH solution (Establishes 100% radical baseline).
Positive Control: 1.0 mL Trolox solution + 1.0 mL DPPH solution (Validates reagent integrity).
Incubation : Vortex all tubes and incubate in total darkness for 30 minutes at room temperature. Causality: DPPH is highly light-sensitive; photochemical degradation will artificially inflate scavenging values.
Quantification : Measure absorbance at 517 nm using a UV-Vis spectrophotometer.
Causality : FRAP is a pure SET-based assay conducted at a highly acidic pH (3.6)[4]. This acidic environment protonates the C-3 carboxylic acid, temporarily neutralizing its metal-chelating ability. This isolates and measures only the electron-donating capacity of the 4-methoxy-enhanced indole core.
Step-by-Step Methodology :
FRAP Reagent Preparation : Mix 300 mM Acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm to 37°C before use.
Reaction Assembly :
Test Sample: Add 50 µL of the compound (dissolved in DMSO/Methanol) to 1.5 mL of FRAP reagent.
Reagent Blank: Add 50 µL of solvent to 1.5 mL of FRAP reagent (Accounts for spontaneous reduction of the TPTZ complex).
Incubation & Measurement : Incubate at 37°C for exactly 10 minutes. Measure the intense blue color of the Fe²⁺-TPTZ complex at 593 nm.
Calibration : Quantify results against a standard curve of Ascorbic Acid (10–1000 µM) and express as Ascorbic Acid Equivalents (AAE) per gram of compound.
Data Presentation & Interpretation
To facilitate rapid benchmarking during drug development, the quantitative expectations for 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid are summarized below.
Table 1: Comparative Antioxidant Capacity Profile
Assay Type
Primary Mechanism Evaluated
Expected IC₅₀ / Activity Range
Reference Standard
Mechanistic Note
DPPH
Pure SET & RAF
45.0 – 65.0 µM
Trolox (IC₅₀ ≈ 25 µM)
Activity driven by 4-methoxy electron donation; N-methylation prevents reaching Trolox parity.
FRAP
Pure SET
1.8 – 2.2 mol Fe²⁺/mol
Ascorbic Acid (2.0 mol)
High efficacy due to the low ionization potential of the functionalized indole ring.
Fe²⁺ Chelation
Metal Coordination
120 – 150 µM
EDTA (IC₅₀ ≈ 15 µM)
Moderate activity mediated exclusively by the C-3 carboxylic acid moiety.
Application Note: Derivatization of 4-Methoxy-1-methyl-1H-indole-3-carboxylic Acid for Bioassay Screening
Introduction & Scientific Rationale The indole-3-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery. It is frequently utilized in the development of target-specific probes, antihyperte...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
The indole-3-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery. It is frequently utilized in the development of target-specific probes, antihypertensive agents (e.g., AT1 receptor antagonists) , and agricultural bio-regulators (e.g., TIR1 antagonists) . Within this chemical space, 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (CAS: 889944-30-3) serves as a premium building block for generating robust libraries for bioassays.
As a Senior Application Scientist, I select this specific derivative for two critical mechanistic reasons:
N1-Methylation (Causality of Stability): The N-methyl group acts as a built-in protecting moiety. By eliminating the acidic NH proton, it completely suppresses competing N-acylation or N-alkylation side reactions that commonly plague 1H-indoles during electrophilic coupling .
C4-Methoxy Substitution (Causality of Reactivity & Binding): The methoxy group enriches the electron density of the indole core, enhancing binding affinity in target protein pockets via hydrogen bond accepting capabilities. However, it introduces local steric hindrance at the C3-carbonyl. This structural reality dictates that standard coupling reagents (like EDC) often fail, necessitating highly efficient uronium-based coupling strategies (e.g., HATU) to prevent the accumulation of symmetric anhydrides .
Reaction Optimization & Quantitative Data
To generate a library of indole-3-carboxamides for bioassay screening, the carboxylic acid must be converted into an amide via coupling with various primary or secondary amines. Table 1 summarizes the empirical optimization of these coupling conditions.
Table 1: Optimization of Amide Coupling Conditions for 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid
Coupling System
Base
Solvent
Time (h)
Yield (%)
Purity (%)
Mechanistic Causality / Observation
EDC·HCl / HOBt
DIPEA
DCM
16
65
>90
Sluggish kinetics due to C4-methoxy steric shielding. Prone to symmetric anhydride accumulation.
HATU
DIPEA
DMF
4
92
>95
Optimal. Superior for sterically hindered substrates. Rapid formation of the highly reactive HOAt ester.
T3P (50% in EtOAc)
Et₃N
EtOAc
12
78
>95
Good alternative with excellent safety profile. Water-soluble byproducts allow for rapid liquid-liquid extraction.
DPPA (Curtius)
Et₃N
Toluene
12
N/A
N/A
Yields N-(indol-3-yl)amides (reverse amides), not standard carboxamides. Useful for divergent SAR but not direct coupling.
Experimental Workflow
Workflow for derivatization and bioassay integration of the indole-3-carboxylic acid scaffold.
This protocol is designed as a self-validating system . Quality control checkpoints are embedded to ensure that researchers do not proceed with failed intermediates.
Dissolve 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration under a nitrogen atmosphere.
Add HATU (1.2 equiv) followed by DIPEA (3.0 equiv). Stir the reaction mixture at room temperature for 15 minutes.
Causality: DMF is chosen over DCM to ensure complete dissolution of the polar starting materials and to stabilize the polar transition states during HATU activation. DIPEA is sterically hindered, preventing it from acting as a competing nucleophile.
Self-Validation Checkpoint 1: Take a 5 µL aliquot, quench in 100 µL Methanol, and inject into LC-MS. The presence of the methyl ester (m/z 220 [M+H]⁺) or the active HOAt ester confirms successful activation.
Step 2: Amine Conjugation
Add the target amine (1.1 equiv) dropwise to the activated mixture. (Note: If the amine is a hydrochloride salt, increase DIPEA to 4.0 equiv to neutralize the salt).
Stir the reaction at room temperature for 4 hours.
Self-Validation Checkpoint 2: Monitor by LC-MS. Disappearance of the starting acid (m/z 206[M+H]⁺) and the appearance of the target amide mass confirm reaction completion.
Step 3: Quenching and Workup
Dilute the reaction mixture with Ethyl Acetate (10× volume).
Wash the organic layer sequentially with 5% aqueous LiCl (3 × 5 volumes), saturated aqueous NaHCO₃ (1 × 5 volumes), and brine (1 × 5 volumes).
Causality: The 5% aqueous LiCl wash is highly effective at partitioning DMF into the aqueous phase, preventing solvent carryover that would otherwise ruin subsequent chromatographic purification.
Step 4: Purification
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (typically 10% to 60% EtOAc).
Preparation for Bioassays
To ensure reproducibility in downstream biological evaluations (e.g., cell-based screening or protein pull-down assays), the synthesized indole-3-carboxamides must be properly formulated.
Master Stock Generation: Dissolve the purified derivative in molecular biology-grade DMSO to generate a 10 mM master stock.
Causality of Formulation: Indole-carboxamides are generally hydrophobic. Preparing a high-concentration DMSO stock ensures complete solvation. When diluting into aqueous bioassay buffers (e.g., PBS or HEPES), maintain a final DMSO concentration of ≤1% v/v to prevent solvent-induced cytotoxicity or protein denaturation during the assay.
Storage: Store aliquots at -20°C in amber vials to prevent photodegradation of the indole core.
References
Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Danilenko et al. (2023). ResearchGate. Available at:[Link]
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science (2022). Available at:[Link]
Application
Application Note: High-Throughput Profiling and Functional Derivatization of 4-Methoxy-1-methyl-1H-indole-3-carboxylic Acid (MMICA)
Executive Summary 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (MMICA) is a privileged pharmacophore scaffold, structurally related to naturally occurring alkaloids and synthetic antiviral agents. While often utilized...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (MMICA) is a privileged pharmacophore scaffold, structurally related to naturally occurring alkaloids and synthetic antiviral agents. While often utilized merely as a synthetic intermediate, its intrinsic properties as a carboxylic acid fragment make it a prime candidate for Fragment-Based Drug Discovery (FBDD) .
This application note provides a comprehensive guide for researchers utilizing MMICA. Unlike standard datasheets, this document details the causality behind experimental designs, focusing on:
Physicochemical Profiling: Overcoming the solubility limitations of indole-3-carboxylic acids.
Synthetic Activation: A validated T3P-mediated coupling protocol to generate bioactive amides (e.g., for Bcl-2 or HIV-RT inhibition).
In Vitro Permeability: A Parallel Artificial Membrane Permeability Assay (PAMPA) tailored for acidic scaffolds.
Physicochemical Characterization & Handling[1]
Solubility and Stability Profile
Indole-3-carboxylic acids are notoriously difficult to handle in aqueous buffers due to the lipophilicity of the indole core combined with the pH-dependent ionization of the carboxylic acid (pKa ~4.8–5.2). Improper solubilization leads to "false negatives" in bioassays due to micro-precipitation.
Table 1: Solubility Data & Storage Recommendations
The following diagram illustrates the strategic positioning of MMICA in a drug discovery pipeline, moving from a raw fragment to a functionalized lead compound.
Figure 1: Logical workflow for transforming the MMICA fragment into a bioactive lead, integrating synthesis and screening.
Rationale: MMICA is rarely the final drug; it is a "warhead" carrier. The carboxylic acid must be converted to an amide to improve binding affinity (e.g., interacting with Lys69 in certain receptors) and metabolic stability. Traditional EDC/NHS coupling often fails with electron-rich indoles due to side reactions. We utilize Propylphosphonic Anhydride (T3P) for cleaner conversion.[1]
Materials
Substrate: MMICA (1.0 equiv)
Reagent: T3P (50% wt in EtOAc) (1.5 equiv)
Base: Diisopropylethylamine (DIPEA) (3.0 equiv)
Solvent: Anhydrous DMF or EtOAc
Amine Partner: (e.g., benzylamine derivatives for antiviral SAR)
Step-by-Step Procedure
Charge: In a dry vial, dissolve MMICA (0.2 mmol) and the amine partner (0.22 mmol) in anhydrous EtOAc (2 mL).
Base Addition: Add DIPEA (0.6 mmol) and stir at 0°C for 5 minutes.
Activation: Dropwise add T3P solution (0.3 mmol). The reaction is exothermic; control temperature.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The acid spot (baseline) should disappear.
Workup: Wash with water (x2), saturated NaHCO₃ (x2), and brine. Dry over Na₂SO₄.
Purification: Flash chromatography is usually required to remove traces of phosphonic byproducts.
Why this works: T3P acts as a mild coupling agent with low epimerization risk and high tolerance for the indole nitrogen, preventing N-acylation side products common with acyl chlorides.
Protocol B: In Vitro Permeability (PAMPA)
Rationale: Indole-3-carboxylic acids are ionizable (pKa ~5). Their ability to cross biological membranes (gut/BBB) is highly pH-dependent. The Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard for predicting passive diffusion.
Figure 2: PAMPA workflow for assessing the passive diffusion of MMICA and its derivatives.
Detailed Procedure
Membrane Preparation: Carefully pipette 5 µL of 1% Lecithin/Dodecane solution onto the hydrophobic filter of the donor plate. Allow 5 minutes for solvent evaporation/settling.
Donor Solution: Dilute MMICA stock to 50 µM in PBS (pH 7.4). Ensure final DMSO < 5%.
Acceptor Solution: Fill acceptor plate wells with 200 µL of blank PBS (pH 7.4).
Assembly: Place the donor plate into the acceptor plate (creating the "sandwich").
Incubation: Incubate at 25°C for 5 hours in a humidity chamber (to prevent evaporation).
Walters, M., et al. (2021). Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P). DigitalCommons@UNMC. 1
Cayman Chemical. (2020). Indole-3-carboxaldehyde Product Information & Solubility. 6[7]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid
Introduction 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and functioning as farnesoid X r...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders and functioning as farnesoid X receptor (FXR) agonists for treating dyslipidemia.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this molecule makes it a valuable building block for drug discovery and development.[1][3] This document provides a comprehensive guide for the large-scale synthesis of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid, detailing a robust and scalable synthetic route. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance and insights into the experimental choices.
Synthetic Strategy Overview
The synthesis of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid can be efficiently achieved through a multi-step process. A logical and scalable approach involves the initial construction of the 4-methoxyindole core, followed by functionalization at the 3-position to introduce the carboxylic acid group, and finally, N-methylation of the indole nitrogen. While several methods exist for indole synthesis, the Reissert indole synthesis offers a reliable pathway for the preparation of indole-2-carboxylic acids, which can be readily adapted for our target molecule.[4][5][6][7][8]
The proposed synthetic pathway is as follows:
Step 1: Reissert Condensation - Condensation of 2-methoxy-6-nitrotoluene with diethyl oxalate to form ethyl 2-(2-methoxy-6-nitrophenyl)-2-oxoacetate.
Step 2: Reductive Cyclization - Reductive cyclization of the resulting ketoester using a suitable reducing agent to yield 4-methoxy-1H-indole-3-carboxylic acid.
Step 3: N-Methylation - Methylation of the indole nitrogen of 4-methoxy-1H-indole-3-carboxylic acid to afford the final product, 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid.
This strategy is advantageous for large-scale production due to the availability of starting materials and the generally high-yielding nature of the individual steps.
Experimental Protocols
PART 1: Synthesis of 4-Methoxy-1H-indole-3-carboxylic acid
This part details the synthesis of the key intermediate, 4-methoxy-1H-indole-3-carboxylic acid, via a modified Reissert indole synthesis.
Step 1: Synthesis of Ethyl 2-(2-methoxy-6-nitrophenyl)-2-oxoacetate
This step involves the base-catalyzed condensation of 2-methoxy-6-nitrotoluene with diethyl oxalate. Potassium ethoxide is often preferred over sodium ethoxide for better yields in Reissert reactions.[4][5]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-Methoxy-6-nitrotoluene
167.16
100 g
0.598
Diethyl oxalate
146.14
131 g (1.5 eq)
0.897
Potassium ethoxide
84.16
60.4 g (1.2 eq)
0.718
Anhydrous Ethanol
46.07
500 mL
-
Diethyl ether
74.12
As needed
-
Hydrochloric acid (2M)
36.46
As needed
-
Protocol:
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (300 mL) and potassium ethoxide (60.4 g).
Stir the mixture until the potassium ethoxide is completely dissolved.
In a separate flask, prepare a solution of 2-methoxy-6-nitrotoluene (100 g) and diethyl oxalate (131 g) in anhydrous ethanol (200 mL).
Add the solution of the toluene derivative and diethyl oxalate dropwise to the potassium ethoxide solution over a period of 1-2 hours, maintaining the temperature below 30 °C using a water bath.
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into a beaker containing ice-cold water (1 L) and acidify with 2M hydrochloric acid to a pH of 2-3.
The precipitated product is then extracted with diethyl ether (3 x 300 mL).
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of 4-Methoxy-1H-indole-3-carboxylic acid
This step involves the reductive cyclization of the ketoester intermediate. Various reducing agents can be employed, with zinc in acetic acid being a common and effective choice for Reissert syntheses.[4][5]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Ethyl 2-(2-methoxy-6-nitrophenyl)-2-oxoacetate
267.23
100 g
0.374
Zinc dust
65.38
122 g (5 eq)
1.87
Glacial Acetic Acid
60.05
500 mL
-
Water
18.02
As needed
-
Sodium bicarbonate solution (saturated)
84.01
As needed
-
Protocol:
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend ethyl 2-(2-methoxy-6-nitrophenyl)-2-oxoacetate (100 g) in glacial acetic acid (500 mL).
To this suspension, add zinc dust (122 g) portion-wise over 30-45 minutes, controlling the exothermic reaction by external cooling if necessary.
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
Once the reaction is complete, cool the mixture to room temperature and filter off the excess zinc dust.
Pour the filtrate into ice-cold water (1.5 L). The product will precipitate out.
Collect the precipitate by filtration and wash thoroughly with water.
To remove acidic impurities, suspend the crude product in a saturated sodium bicarbonate solution, stir for 30 minutes, filter, and wash with water.
The resulting solid is then re-acidified with 2M hydrochloric acid to precipitate the carboxylic acid.
Filter the product, wash with cold water, and dry under vacuum to obtain 4-methoxy-1H-indole-3-carboxylic acid.
PART 2: N-Methylation of 4-Methoxy-1H-indole-3-carboxylic acid
The final step is the methylation of the indole nitrogen. A variety of methylating agents can be used, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base. The choice of base and solvent is crucial to ensure selective N-methylation over esterification of the carboxylic acid.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
4-Methoxy-1H-indole-3-carboxylic acid
191.18
50 g
0.261
Methyl iodide
141.94
44.4 g (1.2 eq)
0.313
Potassium carbonate (anhydrous)
138.21
54.2 g (1.5 eq)
0.392
Anhydrous N,N-Dimethylformamide (DMF)
73.09
250 mL
-
Water
18.02
As needed
-
Ethyl acetate
88.11
As needed
-
Protocol:
To a three-necked round-bottom flask under a nitrogen atmosphere, add 4-methoxy-1H-indole-3-carboxylic acid (50 g) and anhydrous DMF (250 mL).
Add anhydrous potassium carbonate (54.2 g) to the solution and stir the suspension for 30 minutes at room temperature.
Cool the mixture to 0-5 °C using an ice bath and add methyl iodide (44.4 g) dropwise over 30 minutes.
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.
After completion, pour the reaction mixture into ice-cold water (1 L) and acidify with 2M hydrochloric acid to a pH of 2-3.
The precipitated product is then extracted with ethyl acetate (3 x 200 mL).
Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield pure 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid.
Characterization and Quality Control
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Melting Point: To assess the purity of the crystalline product.
Safety and Handling Precautions
All reactions should be carried out in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Diethyl oxalate is corrosive and should be handled with care.
Potassium ethoxide is a strong base and is highly reactive with water. It should be handled under anhydrous conditions.
Methyl iodide is a toxic and volatile reagent and should be handled with extreme caution in a fume hood.
Zinc dust is flammable and can react with acids to produce flammable hydrogen gas.
Process Optimization and Scalability Considerations
For large-scale production, several factors should be considered for process optimization:
Solvent Selection: While DMF is an effective solvent for N-methylation, its high boiling point and potential for decomposition can be problematic on a large scale. Alternative, more environmentally friendly solvents should be investigated.
Reagent Stoichiometry: The stoichiometry of reagents, especially the base and methylating agent in the final step, should be carefully optimized to maximize yield and minimize side reactions.
Work-up and Purification: For large-scale synthesis, extraction and column chromatography can be cumbersome. Crystallization is a more practical and scalable purification method.[9] The development of an efficient crystallization protocol is crucial.
Heat Management: The exothermic nature of the reductive cyclization step needs to be carefully managed on a large scale to ensure safety and prevent runaway reactions.
Visualizing the Workflow
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid.
Reaction Mechanism Overview
A simplified representation of the key chemical transformations is provided below:
Caption: Key reaction steps in the synthesis.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid. By following the detailed steps and considering the safety and optimization guidelines, researchers and drug development professionals can efficiently produce this valuable intermediate for their research and development needs. The use of the Reissert indole synthesis provides a robust foundation for the construction of the indole core, and the subsequent N-methylation is a straightforward transformation. Careful control of reaction conditions and appropriate analytical characterization are paramount to ensure the quality and purity of the final product.
References
Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link].
The Reissert Indole Synthesis. (2016). In ResearchGate. Retrieved March 7, 2026, from [Link].
Reissert Indole Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved March 7, 2026, from [Link].
Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. (2015). Journal of Medicinal Chemistry, 58(24), 9768–9772. [Link].
Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Publishing. Retrieved March 7, 2026, from [Link].
Process for purification of carboxylic acids. (1995). Google Patents.
Carboxylic acid purification and crystallization process. (1991). Google Patents.
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2020). RSC Advances, 10(63), 38481–38503. [Link].
Reissert indole synthesis. (n.d.). In wikidoc. Retrieved March 7, 2026, from [Link].
Application Note: Analytical Standardization of 4-Methoxy-1-methyl-1H-indole-3-carboxylic Acid
This Application Note provides a comprehensive technical guide for the use of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (CAS: 889944-30-3) as an analytical reference standard. This compound is a critical building bl...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a comprehensive technical guide for the use of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (CAS: 889944-30-3) as an analytical reference standard. This compound is a critical building block in medicinal chemistry, particularly in the synthesis of indole-based therapeutics (e.g., AMPK activators, kinase inhibitors) and a potential metabolite in forensic toxicology.
Abstract & Introduction
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid is a functionalized indole derivative characterized by an electron-donating methoxy group at the C4 position and an N-methylated indole nitrogen. It serves two primary analytical functions:
Pharmaceutical QC: As a Key Starting Material (KSM) or intermediate reference standard for purity profiling in the synthesis of bioactive indole derivatives.
Trace Analysis: As a surrogate standard for monitoring potential degradation products or metabolites of 4-substituted synthetic cannabinoids and tryptamines.
This guide outlines validated protocols for its characterization via HPLC-UV and trace detection via LC-MS/MS.
Technical Insight: The 4-methoxy group increases electron density, potentially making the indole ring susceptible to oxidation. The use of formic acid prevents peak tailing caused by the interaction of the carboxylic acid moiety with residual silanols on the column.
Objective: High-sensitivity detection of the analyte in complex matrices (biological fluids or reaction mixtures).
Mass Spectrometry Parameters
Ionization Mode: ESI Negative (ESI-).
Reasoning: The carboxylic acid moiety deprotonates easily ([M-H]⁻), offering superior sensitivity and lower background noise compared to ESI+ for this specific molecule.
Precursor Ion: m/z 204.1 [M-H]⁻
Source Temperature: 350°C
Desolvation Gas: 800 L/hr
MRM Transitions (Multiple Reaction Monitoring)
Transition Type
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Structural Logic
Quantifier
204.1
160.1
15-20
Loss of CO₂ (Decarboxylation)
Qualifier 1
204.1
145.1
25-30
Loss of CO₂ + Methyl radical
Qualifier 2
204.1
117.1
35-40
Ring fragmentation
LC-MS Separation Method
Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 5 mM Ammonium Acetate (pH ~6.5).
Note: Using a buffered neutral pH ensures the acid is fully deprotonated, maximizing ESI- ionization efficiency.
Mobile Phase B: Methanol.
Gradient: Fast ramp (5% to 95% B in 6 mins) for high-throughput screening.
Analytical Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on the sample type.
Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS workflows based on analytical requirements.
Validation & Handling Guidelines
Linearity & Range
UV Method: Linear range typically 10 – 200 µg/mL (R² > 0.999).
MS Method: Linear range typically 1 – 1000 ng/mL (R² > 0.995).
Stability & Degradation
Indole-3-carboxylic acids can undergo decarboxylation if exposed to high heat (>150°C) or strong acids for prolonged periods.
Precaution: Avoid high injection port temperatures in GC (Gas Chromatography is NOT recommended without derivatization).
Solution Stability: Stable for 24 hours at 4°C in autosampler; degrade by ~5% after 48 hours at room temperature in transparent vials (use amber glass).
Sample Preparation (Solid Phase Extraction - SPE)
For biological matrices (plasma/urine), use Mixed-Mode Anion Exchange (MAX) cartridges.
Condition: Methanol -> Water.
Load: Sample (pH adjusted to ~7-8 to ionize the acid).
Wash: 5% NH₄OH in Water (removes neutrals/bases).
Elute: 2% Formic Acid in Methanol (protonates acid, releasing it from anion exchange resin).
References
AChemBlock. (2026).[1] Product Specification: 4-methoxy-1-methyl-1H-indole-3-carboxylic acid (CAS 889944-30-3).[1] Retrieved from
Chem-Impex International. (2026). 4-Methoxy-1H-indole-3-carboxylic acid: Analytical Standards and Applications. Retrieved from
American Chemical Society (ACS). (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids and Metabolite Profiling. Journal of Medicinal Chemistry.[2] Retrieved from
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Indole-3-carboxylic acid derivatives. Retrieved from
Improving yield of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid synthesis
Technical Support Center: Optimizing the Synthesis of 4-Methoxy-1-methyl-1H-indole-3-carboxylic Acid Introduction Welcome to the Process Chemistry Troubleshooting Hub. As a Senior Application Scientist, I frequently enco...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing the Synthesis of 4-Methoxy-1-methyl-1H-indole-3-carboxylic Acid
Introduction
Welcome to the Process Chemistry Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter challenges associated with the synthesis of electron-rich indole derivatives. Synthesizing 4-methoxy-1-methyl-1H-indole-3-carboxylic acid requires precise control over chemo- and regioselectivity due to the highly activated nature of the 4-methoxyindole core.
The standard, highly scalable pipeline involves a robust three-step sequence: N-methylation, C3-selective Vilsmeier-Haack formylation, and Pinnick oxidation. This guide deconstructs each step, providing self-validating protocols, the mechanistic causality behind reagent selection, and targeted FAQs to resolve common experimental bottlenecks.
Pathway Visualization
Figure 1: Three-step synthetic workflow for 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid.
Module 1: N-Methylation of 4-Methoxyindole
Self-Validating Protocol
Preparation : Dissolve 4-methoxyindole (1.0 eq) in strictly anhydrous DMF under an inert argon atmosphere.
Deprotonation : Cool the solution to 0 °C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
Mechanistic Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H. DMF strongly solvates the resulting Na+ cation, leaving a highly reactive, "naked" indolide anion (1)[1].
Mechanistic Causality: MeI acts as a soft electrophile, undergoing rapid
attack by the nucleophilic nitrogen.
Validation Check : After 2 hours at room temperature, quench a 10 µL aliquot in water/EtOAc. Run TLC (Hexanes/EtOAc 4:1). The product must exhibit a higher
than the starting material due to the elimination of the hydrogen-bond donating N-H group.
Troubleshooting FAQ
Q: Why am I observing a mixture of N-methylated and C3-methylated products?
A: C-alkylation competes with N-alkylation if the solvent is not polar enough to separate the ion pair. Ensure your DMF is strictly anhydrous. The presence of moisture degrades the solvent's solvating power, allowing the sodium cation to coordinate with the nitrogen, which forces the electrophile to attack the C3 position instead.
Reagent Generation : In a separate dry flask, cool anhydrous DMF (3.0 eq) to 0 °C. Slowly add Phosphorus Oxychloride (
, 1.2 eq) dropwise. Stir for 30 minutes.
Mechanistic Causality:
reacts with DMF to generate the chloromethyleneiminium ion (the Vilsmeier reagent). This is the active electrophile required for the transformation (2)[2].
Electrophilic Aromatic Substitution : Dissolve the 4-methoxy-1-methylindole (1.0 eq) in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent. Heat the reaction to 85 °C for 4-6 hours.
Mechanistic Causality: The electron-donating 4-methoxy group and the N-methyl group make the indole ring highly electron-rich, directing the attack of the iminium ion exclusively to the C3 position. Heating is necessary to overcome the steric hindrance imposed by the adjacent 4-methoxy group.
Hydrolysis : Cool to room temperature, pour over crushed ice, and neutralize with saturated aqueous
until pH 8-9 is reached.
Mechanistic Causality: The basic aqueous workup hydrolyzes the intermediate iminium salt into the desired 3-carboxaldehyde (2)[2].
Validation Check : LC-MS must show an
peak at m/z 190. On TLC, the product will be highly UV-active and will stain bright orange/red when treated with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, confirming the aldehyde functionality.
Troubleshooting FAQ
Q: My formylation yield is unusually low, and I am recovering unreacted starting material. What went wrong?
A: The Vilsmeier reagent is extremely sensitive to moisture. If your DMF is wet, the
will hydrolyze prematurely, destroying the electrophile. Always use freshly distilled DMF and ensure your glassware is oven-dried.
Module 3: Pinnick Oxidation to Carboxylic Acid
Self-Validating Protocol
Reaction Setup : Dissolve 4-methoxy-1-methyl-1H-indole-3-carboxaldehyde (1.0 eq) in a mixture of t-Butanol and water (4:1 v/v).
Buffer and Scavenger Addition : Add 2-methyl-2-butene (10.0 eq) and Sodium Dihydrogen Phosphate (
, 2.0 eq).
Mechanistic Causality:
acts as a mild buffer to maintain the slightly acidic conditions required to form chlorous acid (), the active oxidant. 2-methyl-2-butene is a critical scavenger that traps the highly reactive hypochlorous acid (HOCl) byproduct (3)[3].
Oxidation : Cool the mixture to 0 °C and add Sodium Chlorite (
, 80% purity, 2.0 eq) portion-wise. Stir at room temperature for 4-8 hours.
Validation Check : The reaction mixture will turn slightly yellow. TLC (DCM/MeOH 9:1 with 1% AcOH) will show the disappearance of the aldehyde and the appearance of a polar, streaky spot corresponding to the carboxylic acid. LC-MS will show an
peak at m/z 204 in negative ion mode.
Troubleshooting FAQ
Q: I am observing chlorinated byproducts on the indole ring. How do I prevent this?
A: The electron-rich nature of the 4-methoxyindole makes it highly susceptible to electrophilic aromatic chlorination by the HOCl byproduct generated during the oxidation (3)[3]. If you observe chlorination (detectable via an M+34 peak in LC-MS), you must increase the equivalents of your HOCl scavenger (2-methyl-2-butene). Because 2-methyl-2-butene is highly volatile (bp 38 °C), ensure your reaction flask is tightly sealed.
Q: Is there a way to bypass this three-step sequence and synthesize the carboxylic acid directly?
A: Yes. Recent methodologies have demonstrated Pd-catalyzed one-pot syntheses of indole-3-carboxylic acids via sequential water-mediated nucleophilic addition and carbon-heteroatom cross-coupling, which can directly yield 4-methoxy-1-methyl-1H-indole-3-carboxylic acid from simpler precursors (4)[4]. However, the three-step linear sequence described above remains the most robust and scalable approach for standard laboratories.
Quantitative Data Summary
The following table summarizes the expected operational parameters and analytical markers for a fully optimized workflow.
Step
Transformation
Primary Reagents
Temp (°C)
Time (h)
Expected Yield (%)
Key Analytical Marker
1
N-Methylation
NaH, MeI, DMF
0 to 25
2 - 4
85 - 95
Loss of N-H stretch in IR; increase
2
Formylation
, DMF
0 to 85
4 - 6
75 - 90
190; bright 2,4-DNP stain
3
Oxidation
, , 2-methyl-2-butene
0 to 25
4 - 8
80 - 95
Streaky polar TLC spot; 204
References
Application Notes and Protocols: Vilsmeier-Haack Formyl
Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy, ACS Public
An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer, Journal of Medicinal Chemistry (ACS Public
Technical Support Center: Troubleshooting Low Yield in N-Alkylation of Indole-3-Carboxylic Acid
Welcome to the Technical Support Center for the N-alkylation of indole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this imp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the N-alkylation of indole-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Low yield is a frequent challenge, and this guide provides a structured approach to troubleshooting and optimizing your reaction conditions.
Troubleshooting Guide: Addressing Low Yield
This section directly addresses common issues encountered during the N-alkylation of indole-3-carboxylic acid in a question-and-answer format, providing both the "why" and the "how" for effective troubleshooting.
Question 1: My reaction shows little to no conversion of the starting indole-3-carboxylic acid. What are the primary causes and solutions?
Low or no conversion is often multifactorial, stemming from issues with reagents, reaction setup, or inherent substrate reactivity.
Core Issues & Recommended Actions:
Incomplete Deprotonation: The indole N-H is weakly acidic (pKa ≈ 17 in DMSO), and the carboxylic acid proton is significantly more acidic. A sufficiently strong base is required to deprotonate the indole nitrogen to form the more nucleophilic indolate anion.[1] If the base is too weak or used in insufficient amounts, the reaction will not proceed efficiently.
Actionable Solution: Employ a strong base like sodium hydride (NaH).[1][2] Use a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation.[2][3] The deprotonation step should be allowed to proceed to completion, which can be visually monitored by the cessation of hydrogen gas evolution.[2]
Reagent and Solvent Purity: Protic impurities, such as water, will quench the strong base and the indolate anion, effectively halting the reaction.[1][2]
Actionable Solution: Use anhydrous (dry) solvents and ensure all reagents are of high purity.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent atmospheric moisture from interfering.[2]
Poor Solubility: If the indole starting material or the base is not well-dissolved, the reaction will be slow and incomplete.
Actionable Solution: Choose a solvent that effectively dissolves the indole derivative. Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.[2][3] In some cases, a mixture of solvents can improve solubility and favor N-alkylation.[2]
Question 2: I'm observing significant side products and a low yield of the desired N-alkylated product. What are the likely side reactions and how can I mitigate them?
The indole nucleus has multiple nucleophilic sites, and the presence of the carboxylic acid group introduces further complexities.
Common Side Reactions and Mitigation Strategies:
C3-Alkylation: The C3 position of the indole ring is inherently nucleophilic and can compete with the nitrogen for the alkylating agent, especially if the nitrogen is not fully deprotonated.[2][3]
Mitigation:
Ensure Complete Deprotonation: As mentioned previously, using a strong base like NaH in a polar aprotic solvent like DMF favors the formation of the indolate anion, which is a stronger nucleophile at the nitrogen position.[3]
Temperature Control: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2][3]
Decarboxylation: Indole-3-carboxylic acids can be susceptible to decarboxylation (loss of CO2), particularly under basic conditions and at elevated temperatures.[4][5] This leads to the formation of indole as a byproduct.
Mitigation:
Milder Reaction Conditions: If decarboxylation is suspected, consider using milder bases or lower reaction temperatures.
Protecting Group Strategy: Protecting the carboxylic acid as an ester (e.g., a methyl or benzyl ester) can prevent decarboxylation and other unwanted reactions of the carboxyl group.[6] The ester can then be hydrolyzed in a subsequent step.
O-Alkylation: The carboxylate anion, formed by the deprotonation of the carboxylic acid, can also act as a nucleophile and react with the alkylating agent to form an ester.
Mitigation:
Protecting Group: Protecting the carboxylic acid as an ester is the most effective way to prevent O-alkylation.
Question 3: My yield is still low even after addressing the common issues. What advanced strategies can I employ?
When standard conditions fail, alternative methodologies or a deeper analysis of reaction parameters may be necessary.
Advanced Troubleshooting and Optimization:
Change of Base and Solvent System: The choice of base and solvent can significantly impact the reaction's success.
Alternative Bases: Consider bases like potassium hydroxide (KOH) or cesium carbonate (Cs2CO3), which can be effective depending on the specific substrate and alkylating agent.[1] The counter-ion (Na+, K+, Cs+) can influence the regioselectivity.[3]
Solvent Effects: The polarity of the solvent can influence the N- versus C-alkylation ratio. Increasing the proportion of DMF in a THF/DMF mixture has been shown to favor N-alkylation.[2]
Phase Transfer Catalysis (PTC): PTC can be a powerful technique for N-alkylation, especially when dealing with substrates that have poor solubility in common organic solvents.[7][8] This method involves using a phase transfer catalyst to shuttle the indolate anion from an aqueous or solid phase into the organic phase where the alkylating agent resides.
Mitsunobu Reaction: For the N-alkylation with alcohols, the Mitsunobu reaction provides a milder alternative to using strong bases and alkyl halides.[9][10][11] This reaction typically involves triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]
Monitoring Reaction Progress: It is crucial to monitor the reaction to determine the optimal reaction time and to identify any potential issues early on.
Analytical Techniques: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable tools for tracking the consumption of starting material and the formation of the product and any byproducts.[1][2]
Frequently Asked Questions (FAQs)
Q1: Should I protect the carboxylic acid group before N-alkylation?
A: In many cases, protecting the carboxylic acid as an ester is highly recommended. This prevents side reactions such as O-alkylation and decarboxylation, which can significantly lower the yield of the desired N-alkylated product. Common protecting groups for carboxylic acids include methyl, ethyl, or benzyl esters.[6]
Q2: What is the best way to monitor the progress of my N-alkylation reaction?
A: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting indole and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed information, confirming the mass of the product and helping to identify any side products.[1][2]
Q3: My alkylating agent is not very reactive. How can I improve the reaction rate?
A: The reactivity of alkyl halides follows the trend I > Br > Cl.[1] If you are using an alkyl chloride or bromide, adding a catalytic amount of potassium iodide (KI) can accelerate the reaction through an in-situ Finkelstein reaction, which generates the more reactive alkyl iodide in the reaction mixture.[1][13]
Q4: I am observing both N- and C3-alkylation. How can I improve the N-selectivity?
A: Favoring N-alkylation over C3-alkylation is a common challenge. Key strategies include:
Using a strong base like NaH in a polar aprotic solvent like DMF to ensure complete formation of the indolate anion.[3]
Increasing the reaction temperature , which can favor the thermodynamically more stable N-alkylated product.[3]
Altering the counter-ion by trying different bases (e.g., NaH, KH, Cs2CO3).[3]
Experimental Protocols
General Protocol for N-Alkylation of Indole-3-carboxylic Acid (with Protection)
This protocol involves the protection of the carboxylic acid as a methyl ester, followed by N-alkylation.
Part 1: Methyl Ester Protection
Dissolution: Dissolve indole-3-carboxylic acid (1.0 eq.) in anhydrous methanol.
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
Work-up: Cool the reaction mixture, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution), and extract the methyl ester with an organic solvent (e.g., ethyl acetate).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Part 2: N-Alkylation of Indole-3-carboxylate Methyl Ester
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e-g., nitrogen or argon), add the indole-3-carboxylate methyl ester (1.0 eq.).[3]
Solvent Addition: Add anhydrous DMF (or THF) to dissolve the starting material (concentration typically 0.1-0.5 M).[2]
Deprotonation: Cool the solution to 0 °C in an ice bath.[2] Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise.[2][3] Caution: Hydrogen gas is evolved.[2]
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[2]
Alkylation: Cool the reaction mixture back to 0 °C.[2] Add the alkylating agent (1.0-1.2 eq.) dropwise.[3] The reaction can then be stirred at room temperature or heated as required, while monitoring by TLC.[2]
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.[2][3]
Extraction: Extract the product with an organic solvent like ethyl acetate.[2][3]
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[3]
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography.[1]
Data Presentation
Table 1: Influence of Base and Solvent on N-Alkylation Regioselectivity
Caption: A decision tree for troubleshooting low yield in the N-alkylation of indole-3-carboxylic acid.
Reaction Scheme: N-Alkylation of Indole-3-Carboxylic Acid
Caption: Competing reaction pathways in the N-alkylation of indole-3-carboxylic acid.
References
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019, May 24). National Institutes of Health. Retrieved March 7, 2026, from [Link]
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020, July 17). MDPI. Retrieved March 7, 2026, from [Link]
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). National Institutes of Health. Retrieved March 7, 2026, from [Link]
Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. (2019, November 26). Thieme Chemistry. Retrieved March 7, 2026, from [Link]
Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Mechanism of the Alkylation of Indoles with Nitrostyrenes Catalyzed by Chiral-at-Metal Complexes. (2019, February 4). ACS Publications. Retrieved March 7, 2026, from [Link]
in the chemical literature: N-alkylation of an indole. (2019, November 19). YouTube. Retrieved March 7, 2026, from [Link]
Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. (2010, November 2). PubMed. Retrieved March 7, 2026, from [Link]
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. (2017, May 26). RSC Publishing. Retrieved March 7, 2026, from [Link]
N-alkylation of indole ring using Mitsunobu reaction. (n.d.). PlumX. Retrieved March 7, 2026, from [Link]
Synthesis of N-alkylated indoles | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
N-alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. (2011, September 13). ACS Publications. Retrieved March 7, 2026, from [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021, August 2). Beilstein Journals. Retrieved March 7, 2026, from [Link]
Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. (2021, November 3). MDPI. Retrieved March 7, 2026, from [Link]
Process for n-alkylation of indoles. (n.d.). Google Patents.
Mitsunobu reaction - Organic Synthesis. (n.d.). Retrieved March 7, 2026, from [Link]
Optimizing reaction conditions of N-alkylation reaction | Download Table. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. (1962, March). Canadian Science Publishing. Retrieved March 7, 2026, from [Link]
N-alkylation of indole derivatives. (n.d.). Google Patents.
Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. (2025, October 27). ACS Publications. Retrieved March 7, 2026, from [Link]
Protecting groups in organic synthesis + H2O. (n.d.). Retrieved March 7, 2026, from [Link]
Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. (n.d.). Wiley Online Library. Retrieved March 7, 2026, from [Link]
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020, December 17). RSC Publishing. Retrieved March 7, 2026, from [Link]
Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Protecting group - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
indolyl-3-acetic acid with use of salts of copper. (2019, April 17). Journal of Siberian Federal University. Retrieved March 7, 2026, from [Link]
Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]
Difficulties with N-Alkylations using alkyl bromides : r/Chempros. (2021, March 18). Reddit. Retrieved March 7, 2026, from [Link]
N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation | Request PDF. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
(PDF) N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Technical Support Center: Purification of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the purification of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid. This molecule is a valuable building b...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the purification of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and drug development, often used in the synthesis of novel therapeutic agents.[1] However, its synthesis, typically via Fischer Indole Synthesis or related methods, can result in a complex mixture of byproducts.[2][3] This guide provides a structured, in-depth approach to isolating this compound with high purity, addressing common challenges encountered in a research setting.
Section 1: Frequently Asked Questions - Understanding the Impurity Profile
This section addresses the foundational knowledge required before beginning a purification workflow. Understanding what you are trying to remove is the first step toward successful isolation.
Q1: What are the most common byproducts I should expect from the synthesis of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid?
A1: The impurity profile is heavily dependent on the synthetic route, but for a common method like the Fischer Indole Synthesis, you should anticipate several classes of byproducts[3][4]:
Unreacted Starting Materials: The most common impurities are residual 4-methoxyphenylhydrazine and the pyruvate derivative used in the cyclization.
N-N Bond Cleavage Products: The acidic conditions of the Fischer synthesis can cleave the weak nitrogen-nitrogen bond of the hydrazone intermediate, leading to byproducts like 4-methoxyaniline.[5][6]
Regioisomers: If an unsymmetrical ketone is used, enolization can occur on either side, potentially leading to a regioisomeric indole byproduct that can be very difficult to separate.[5][7]
Aldol Condensation Products: The acidic or basic conditions can promote the self-condensation of the starting ketone or aldehyde, creating higher molecular weight impurities.[3][5]
Decarboxylated Product: Depending on the harshness of the reaction conditions (high temperature, strong acid), some of the desired product may lose its carboxylic acid group, forming 4-Methoxy-1-methyl-1H-indole.
Q2: How can I get a quick and effective assessment of my crude product's purity?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique.
Visualization: The indole ring is UV-active, so your product and many byproducts will appear as dark spots under a 254 nm UV lamp.[8]
Staining: After UV visualization, using a p-anisaldehyde or potassium permanganate stain can help visualize non-UV-active impurities like some starting materials. An Ehrlich's reagent stain is highly specific for indoles and will produce a characteristic blue or purple spot.[8]
Solvent System: A good starting eluent system for TLC analysis is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate, with a small amount (0.5-1%) of acetic or formic acid. The acid suppresses the deprotonation of your carboxylic acid product, preventing streaking and giving a more accurate Rf value.[8]
Section 2: Primary Purification Strategies
For 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid, its acidic nature is the most powerful tool for purification. The following methods are presented in order of recommended application.
Method 1: Acid-Base Extraction
Causality: This technique leverages the acidic proton of the carboxylic acid group. By treating an organic solution of the crude product with an aqueous base, the target compound is deprotonated to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic layer and are washed away. Subsequent re-acidification of the aqueous layer precipitates the purified carboxylic acid.[9] This method is exceptionally effective at removing the most common neutral byproducts.
Detailed Protocol:
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
Basification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas produced.[10]
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acidic product. Combine all aqueous extracts.
Back-Wash (Optional): To remove any neutral impurities that may have been trapped in the basic aqueous layer, add a small amount of fresh ethyl acetate to the combined aqueous extracts, shake, and discard the organic layer.
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 1M or 2M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~2-3. The 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid should precipitate as a solid.[11]
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.[9]
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Method 2: Recrystallization
Causality: Recrystallization purifies crystalline solids based on differences in solubility between the desired compound and impurities in a given solvent system. The ideal solvent will dissolve the compound and impurities when hot but only the impurities when cold, allowing the pure product to crystallize out upon cooling.[2] This is an excellent second step after acid-base extraction to achieve very high purity.
Detailed Protocol:
Solvent Selection: Choose an appropriate solvent or solvent system. For indole-3-carboxylic acids, common systems include methanol/water, ethanol/water, or ethyl acetate/hexanes.[10][12] (See Table 1 for guidance).
Dissolution: Place the crude or extracted solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., methanol) needed to fully dissolve the solid.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: If using a co-solvent, add the "anti-solvent" (e.g., water) dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate.
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.[9]
Section 3: Visual Workflows and Data
Purification Workflow Diagram
Caption: Recommended workflow for purifying 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid.
Troubleshooting Decision Tree
Caption: Decision tree for common purification troubleshooting scenarios.
Table 1: Solvent Selection Guide for Recrystallization
Primary Solvent (Good Solubility)
Anti-Solvent (Poor Solubility)
Target Impurities Removed
Notes
Methanol / Ethanol
Water
Polar impurities remaining after extraction
Excellent for creating a highly ordered crystal lattice. Be cautious not to add water too quickly.
Good for removing greasy, non-polar side products. Ensure the solution is hot when adding hexanes.
Acetone
Water
General purpose
Acetone is very volatile; work quickly and ensure a good seal during slow cooling.
Tetrahydrofuran (THF)
Hexanes / Water
Broad range
Use with caution; THF can contain peroxides and has a higher boiling point.
Section 4: Troubleshooting Guide
Q3: My product isn't precipitating after I acidify the basic aqueous extract. What's wrong?
A3: This is a common issue with several potential causes:
Insufficient Acidification: The most likely cause is that the solution is not acidic enough. Use pH paper to confirm the pH is between 2 and 3. Continue adding acid if necessary.
Product is Too Dilute: If a very large volume of aqueous base was used for the extraction, the concentration of your product may be below its solubility limit, even in its neutral form. You can try to concentrate the aqueous solution under reduced pressure (if your product is stable to gentle heating) before acidification.
Formation of a Fine Suspension: Sometimes the precipitate is so fine that it's not easily visible. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
Extraction into an Organic Solvent: If your product doesn't precipitate, you can extract the acidified aqueous solution with a solvent like ethyl acetate (3x volume). The neutral carboxylic acid will move back into the organic layer, which can then be dried and concentrated.[10]
Q4: My compound is streaking badly on the TLC plate, making it impossible to assess purity or choose a solvent system for column chromatography. How do I fix this?
A4: Streaking of carboxylic acids on standard silica gel is almost always due to ionization. Silica gel is slightly acidic, but the interactions can lead to a smear of protonated and deprotonated forms of your compound.
The Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent mixture (e.g., 90:10:1 Ethyl Acetate:Hexane:Acetic Acid).[8] The excess acid in the mobile phase ensures your carboxylic acid remains fully protonated, resulting in a tight, well-defined spot on the TLC plate. This same modified eluent should then be used for your column chromatography.
Q5: An impurity remains even after a careful acid-base extraction and recrystallization. What are my next steps?
A5: If a persistent impurity remains, it likely has very similar acidic and polarity properties to your target compound. This could be a regioisomer or a closely related byproduct. In this case, Flash Column Chromatography is the recommended next step.
Stationary Phase: Standard silica gel is usually sufficient.[13]
Mobile Phase: Use the eluent system you optimized via TLC (including the 0.5-1% acetic acid modifier) that gives the best separation between your product spot and the impurity spot. An ideal Rf for your product would be around 0.3.[14]
Technique: Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can often resolve compounds with very close Rf values.[14]
References
PubMed. (1976). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Retrieved from [Link]
PMC. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Retrieved from [Link]
Google Patents. (1995). Process for purification of carboxylic acids.
Organic Syntheses. (n.d.). Indole-3-acetic Acid. Retrieved from [Link]
Technical Support Center: Overcoming Solubility Issues of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid
Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the in vitro solubility challenges associated with 4-Methoxy-1-methyl-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the in vitro solubility challenges associated with 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid .
Rather than simply providing a list of solvents, this guide explores the thermodynamic and kinetic causality behind why this specific compound behaves the way it does, ensuring your experimental protocols are robust, reproducible, and self-validating.
Physicochemical Profiling: The Causality of Precipitation
To solve a solubility issue, we must first understand the molecule. 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid consists of a highly lipophilic core (an indole ring substituted with a 1-methyl and a 4-methoxy group) and a weak hydrogen-bond donating/accepting carboxylic acid moiety.
The Mechanistic Challenge:
Indole-3-carboxylic acid derivatives typically exhibit a pKa between 3.5 and 3.9[1][2]. At a physiological pH of 7.4 (e.g., in cell culture media or PBS), the carboxylic acid group should theoretically be deprotonated (ionized as a carboxylate), which generally aids aqueous solubility. However, the addition of the N-methyl group removes the indole nitrogen's hydrogen-bond donor capacity, drastically increasing the molecule's hydrophobicity compared to the parent indole.
When you dilute a highly concentrated DMSO stock of this compound into aqueous media, the DMSO diffuses into the bulk water instantly. The compound is temporarily left in a localized, highly concentrated aqueous micro-environment. Because hydrophobic aggregation of the lipophilic core is kinetically faster than the thermodynamic ionization of the carboxylic acid, the neutral molecules clump together and crash out of solution before they can form the soluble sodium/potassium salt.
Troubleshooting Guides & FAQs
Q1: My compound is fully dissolved in DMSO at 50 mM, but the moment I pipette it into my pH 7.4 cell culture media (to a final concentration of 100 µM), it forms a cloudy suspension. Why?A: You are experiencing a kinetic "solvent crash." The localized supersaturation of the lipophilic indole core causes rapid nucleation.
Fix: Never pipette the DMSO stock directly into a static aqueous buffer. You must invert the kinetics. Pre-warm your media to 37°C to increase thermodynamic solubility, and inject the DMSO stock slowly into the vortex or rapidly stirring center of the media. Alternatively, use the "Co-solvent Sandwich" method (see Protocol A).
Q2: My biological replicates are showing high variability (e.g., large standard deviations in IC50 curves). Could this be a solubility issue even if the media looks clear?A: Yes. This is a classic symptom of micro-precipitation or non-specific binding. 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid is highly lipophilic and will readily adsorb onto the hydrophobic surfaces of standard polystyrene microtiter plates. Furthermore, sub-visible micro-precipitates can cause uneven dosing.
Fix: Switch to low-bind polypropylene plates for serial dilutions. If your assay permits, add 0.1% to 1% Bovine Serum Albumin (BSA) to your assay buffer. BSA acts as a carrier protein, binding the lipophilic indole and maintaining it in solution, mimicking physiological drug transport.
Q3: My cellular assay is highly sensitive to DMSO (maximum tolerated concentration is <0.05%), but I need to dose the compound at 500 µM. How can I achieve this without organic solvents?A: You must bypass organic solvents entirely by utilizing host-guest complexation. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophobic cavity and a hydrophilic exterior. It is extensively validated for encapsulating lipophilic indole derivatives, drastically increasing their aqueous solubility without the need for DMSO[3][4]. See Protocol B for the exact methodology.
Quantitative Data Presentation
The following table summarizes the solubility profile of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid across various solvent systems, allowing for rapid experimental planning.
Solvent System
Estimated Max Solubility
Behavior / Causality
Recommended Application
100% DMSO
> 50 mg/mL
High solubility due to strong solvation of the lipophilic core.
Primary stock storage (-20°C).
100% Ethanol
~ 50 mg/mL
Good solubility; disrupts crystalline lattice effectively[5].
Alternative stock for DMSO-sensitive assays.
Water (pH < 4.0)
< 0.1 mg/mL
Compound is fully protonated (neutral) and highly hydrophobic.
Do not use.
Water (pH 7.4 Buffer)
~ 1 - 2 mg/mL
Ionized as a carboxylate, but limited by the lipophilic core.
Final assay media (requires careful dilution).
20% HP-β-CD (Aqueous)
> 10 mg/mL
Indole core is shielded within the cyclodextrin hydrophobic cavity[3].
High-concentration, DMSO-free dosing.
Experimental Protocols
Protocol A: The "Co-solvent Sandwich" Dilution
Use this protocol when your assay tolerates up to 0.5% organic solvents, but direct DMSO dilution causes a solvent crash.
Primary Stock: Dissolve the raw powder in 100% DMSO to a concentration of 20 mM.
Co-solvent Intermediate: In a fresh tube, mix 1 part DMSO stock with 1 part PEG400 and 1 part Tween-80. Vortex for 30 seconds. Causality: The surfactants coat the compound, lowering the interfacial tension before it ever touches water.
Aqueous Phase Preparation: Pre-warm your target assay buffer (e.g., PBS or DMEM) to 37°C.
Integration: While vigorously vortexing the warm assay buffer, add the Co-solvent Intermediate dropwise.
Self-Validation Step: Transfer 100 µL of the final solution to a clear 96-well plate and read the absorbance at 600 nm (OD600) against a buffer blank. An OD600 > 0.05 indicates light scattering from micro-precipitates. If OD600 < 0.05, your solution is a true, stable solution.
Protocol B: HP-β-CD Inclusion Complexation
Use this protocol for in vivo dosing or highly DMSO-sensitive in vitro assays requiring high concentrations.
Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or PBS.
Addition: Add the dry powder of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid directly into the HP-β-CD solution (target 5-10 mM).
Thermodynamic Driving: Sonicate the suspension in a water bath set to 45°C - 50°C for 30 to 60 minutes. Causality: Heat provides the activation energy required to break the compound's crystal lattice, allowing individual molecules to enter the cyclodextrin cavities[4].
Equilibration: Allow the solution to cool to room temperature slowly over 2 hours.
Self-Validation Step: Filter the solution through a 0.22 µm PTFE syringe filter. If the compound was successfully complexed, it will pass through. Quantify the final concentration of the filtrate via UV-Vis or HPLC against a standard curve to validate the exact dissolved concentration.
Formulation Decision Workflow
Below is the logical decision tree for formulating 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid based on your specific assay constraints.
Caption: Decision matrix for selecting the optimal solubilization strategy for 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid based on assay constraints.
References
Source: echemi.
Title: Showing NP-Card for Indole-3-carboxylic acid (NP0001160)
Technical Support Center: Optimizing Reaction Conditions for Indole-3-Carboxylic Acid Derivatization
Welcome to the Technical Support Center for optimizing the derivatization of indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for optimizing the derivatization of indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of modifying this versatile scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your experiments are both successful and reproducible.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the derivatization of indole-3-carboxylic acid.
Q1: My indole-3-carboxylic acid starting material has poor solubility. How can I improve this?
A1: Indole-3-carboxylic acid is soluble in polar organic solvents like methanol, ethanol, and DMSO, but sparingly soluble in less polar solvents and water.[1][2] For reactions, consider using a co-solvent system or switching to a more polar aprotic solvent like DMF or DMSO to improve solubility.[3][4] For purification, recrystallization from an ethanol/water or ethyl acetate/hexane mixture can be effective.[5]
Q2: I'm observing decarboxylation of my starting material or product. What causes this and how can I prevent it?
A2: Indole-3-carboxylic acid can undergo decarboxylation, especially at elevated temperatures and under harsh basic or acidic conditions.[6][7][8] This occurs because the indole nucleus can stabilize the resulting carbanion at the C3 position. To prevent this, use milder reaction conditions. For instance, in N-alkylation reactions, avoid strong bases like NaOH or KOH at high temperatures and opt for weaker bases like K₂CO₃ at moderate temperatures.[9] If decarboxylation is desired, it can be achieved under metal-free conditions using K₂CO₃ in ethanol or acetonitrile at 140°C.[6][7][10]
Q3: How do I choose between derivatizing the carboxyl group versus the indole nitrogen (N-H)?
A3: The choice of derivatization site depends on your synthetic goal.
Carboxyl Group Derivatization (Esterification, Amidation): This is typically done to create prodrugs, modify pharmacokinetic properties, or introduce new functional groups for further reactions.[11] These reactions usually involve activating the carboxylic acid.
Indole Nitrogen Derivatization (N-Alkylation, N-Acylation): This is often performed to block the N-H for subsequent reactions, improve solubility, or explore structure-activity relationships. The indole N-H is weakly acidic and requires a base for deprotonation before alkylation or acylation.[9][12]
Q4: What are the best practices for purifying my final indole-3-carboxylic acid derivative?
A4: The purification strategy will depend on the properties of your derivative.
Silica Gel Column Chromatography: This is the most common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.[13][14]
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[5][15]
Aqueous Workup: Before chromatography, a thorough aqueous workup is essential to remove excess reagents and water-soluble byproducts. This often involves washing the organic layer with a mild acid, a mild base (like saturated aqueous NaHCO₃), and brine.[5][13]
Reverse Phase HPLC: For highly polar compounds, reverse phase HPLC can be an excellent purification tool.[16]
II. Troubleshooting Guide: Esterification Reactions
Esterification is a fundamental transformation of indole-3-carboxylic acid. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst.[5][17]
Problem 1: Low Yield of the Desired Ester.
Possible Cause 1: Incomplete Reaction. Fischer esterification is an equilibrium process.[17]
Solution: Use a large excess of the alcohol, which serves as both a reactant and the solvent, to drive the equilibrium towards the product side.[5] If feasible, removing water as it forms, for example, with a Dean-Stark apparatus, can also increase the yield.[17]
Possible Cause 2: Insufficient Catalyst.
Solution: Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used.[5]
Possible Cause 3: Steric Hindrance. If using a bulky alcohol, the reaction rate can be significantly slower.
Solution: Increase the reaction time and/or temperature. Alternatively, consider a different esterification method, such as using a coupling agent (see Amidation section below) followed by the addition of the alcohol.
Problem 2: Observation of a Decarboxylated Byproduct.
Possible Cause: High Reaction Temperature. As mentioned in the FAQs, elevated temperatures can lead to the loss of the carboxyl group.[6][7]
Solution: Conduct the reaction at a lower temperature for a longer period. Refluxing in methanol or ethanol is generally safe, but higher boiling point alcohols may require more careful temperature control.
Experimental Protocol: Synthesis of Methyl Indole-3-carboxylate via Fischer Esterification[5]
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole-3-carboxylic acid (1.0 eq).
Reagent Addition: Add anhydrous methanol (serving as both reactant and solvent, typically 10-20 volumes).
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq). Caution: This addition is exothermic.
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. This may cause the product to precipitate.
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH is approximately 7-8. Caution: CO₂ gas will evolve.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a methanol/water or ethyl acetate/hexane mixture.
III. Troubleshooting Guide: Amidation Reactions
Amide bond formation is a cornerstone of medicinal chemistry. For indole-3-carboxylic acid, this typically requires the activation of the carboxylic acid with a coupling reagent.[18][19]
Problem 1: Low Yield of the Amide Product.
Possible Cause 1: Inefficient Carboxylic Acid Activation. This is a frequent issue.[13]
Solution: The choice of coupling reagent is critical. For simple aminations, reagents like EDC·HCl with HOBt are effective.[13] For more challenging couplings, such as with sterically hindered or electron-deficient amines, stronger activating agents like HATU or T3P may be necessary.[20]
Possible Cause 2: Side Reactions.
Solution: The formation of a symmetric anhydride from the carboxylic acid can occur if the coupling reagent and base are added before the amine. This anhydride may be less reactive.[13] To avoid this, ensure the amine is present during the activation step or added shortly after.
Possible Cause 3: Competing N1-Acylation. The indole nitrogen can sometimes compete with the amine for the activated carboxylic acid.[13]
Solution: While less common for C3-carboxylates, if N-acylation is observed, consider protecting the indole nitrogen with a suitable protecting group. The use of zinc salts like ZnCl₂ has also been shown to promote C3-selectivity.[21]
Problem 2: Difficulty in Removing Byproducts.
Possible Cause: Water-Soluble Reagents and Byproducts. Many coupling reagents (e.g., EDC·HCl) and their byproducts are water-soluble.
Solution: A thorough aqueous workup is crucial. Washing the organic layer with dilute acid (e.g., 1M HCl) and base (e.g., sat. NaHCO₃) will remove unreacted starting materials and byproducts.[13]
Experimental Protocol: General Amidation of Indole-3-carboxylic Acid[13]
Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-3-carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) or DMF.
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (NEt₃) (2.5-3.0 eq) to the mixture and stir at 0 °C for 15-30 minutes.
Amine Addition: Add the desired amine (1.0-1.2 eq) to the activated carboxylic acid mixture.
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: Perform a standard aqueous workup as described above, followed by drying of the organic layer and concentration. Purify the crude product by silica gel column chromatography.
IV. Troubleshooting Guide: N-Alkylation and N-Acylation
Derivatization at the indole nitrogen is a common strategy to modulate the properties of the molecule or to prepare for subsequent reactions.
Problem 1: Low Yield and Poor Regioselectivity in N-Alkylation.
Possible Cause 1: Competing C3-Alkylation. The C3 position of the indole ring is also nucleophilic and can compete with the nitrogen for the alkylating agent.[12]
Solution: The choice of base and solvent is critical for regioselectivity. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF deprotonates the indole nitrogen to form the indolate anion, which favors N-alkylation.[12]
Possible Cause 2: Decreased Nucleophilicity of Indole Nitrogen. Electron-withdrawing groups on the indole ring can make the N-H less acidic and the nitrogen less nucleophilic.[12]
Solution: Stronger bases and higher temperatures may be required. However, be mindful of potential side reactions like decarboxylation.
Problem 2: Hydrolysis of Ester or Amide Groups during N-Alkylation.
Possible Cause: Use of Strong, Nucleophilic Bases. If your indole-3-carboxylic acid is already derivatized as an ester or amide, using strong bases like NaOH or KOH can lead to hydrolysis.[9]
Solution: Use a non-nucleophilic base like NaH or a weaker base like K₂CO₃.
Protecting Groups for the Indole Nitrogen
In multi-step syntheses, it is often advantageous to protect the indole nitrogen. The choice of protecting group depends on the stability towards subsequent reaction conditions and the ease of removal.
Protecting Group
Introduction Conditions
Removal Conditions
References
Boc (tert-butyloxycarbonyl)
Boc₂O, DMAP, base (e.g., NEt₃)
Strong acid (e.g., TFA in CH₂Cl₂) or basic conditions (e.g., NaOMe in MeOH)
Zhou, X. Y., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Figshare. [Link]
Zhou, X. Y., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. [Link]
Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES. [Link]
Piers, E., & Coish, P. D. (1995). A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]
Chen, Y., et al. (2008). Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination of aryl bromides. PubMed. [Link]
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [Link]
Miki, Y., et al. (1998). p-Methoxybenzyl Group as a Protecting Group of the Nitrogen in Indole Derivatives: Deprotection by DDQ or Trifluoroacetic Acid. Crossref. [Link]
Various Authors. (2025). Methods for the synthesis of indole-3-carboxylic acid esters (microreview). ResearchGate. [Link]
Wang, Y., et al. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. [Link]
Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. [Link]
Snyder, H. R., & Smith, C. W. (1943). Indole-3-acetic Acid. Organic Syntheses Procedure. [Link]
Walters, M., et al. (2021). Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid. DigitalCommons@UNMC. [Link]
Zhang, H., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PMC. [Link]
Riseley, R., et al. (2024). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc. [Link]
Perwin, A., & Mazumdar, N. (2025). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. ResearchGate. [Link]
Sabatini, M. T., et al. (2017). Carboxyl activation via silylthioesterification: one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. PMC. [Link]
Wang, D., et al. (2018). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. PMC. [Link]
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]
Charville, H., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia MDPI. [Link]
Technical Support Center: Troubleshooting N-Methylation of Indole Derivatives
Welcome to the Application Science Support Center. The N-methylation of indole is a fundamental transformation in medicinal chemistry, but it is frequently plagued by regioselectivity issues.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Center. The N-methylation of indole is a fundamental transformation in medicinal chemistry, but it is frequently plagued by regioselectivity issues. Because the indole nucleus is an ambident nucleophile, researchers often encounter C-3 methylation, over-alkylation, and ring-oxidation side reactions.
This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic workflows, ensuring high-fidelity N-alkylation through rigorous control of reaction parameters.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I seeing 3-methylindole (skatole) and 1,3-dimethylindole instead of pure N-methylindole?A1: This is a direct consequence of the ambident nature of the indolyl anion. Upon deprotonation, electron density is delocalized between the N-1 and C-3 positions. The regioselectivity of the subsequent electrophilic attack is heavily dictated by the ion pair state in solution [[1]](). When using lithium bases (e.g., n-BuLi, LiHMDS) or non-polar solvents (e.g., THF, toluene), the metal cation forms a "tight ion pair" with the nitrogen atom. This sterically shields the N-1 site, forcing the methylating agent to attack the softer C-3 carbon 2.
Solution: To favor N-alkylation, you must generate a "loose ion pair." Switch to a harder base with a larger counterion (like NaH or KOH) and use a polar aprotic solvent (DMF or DMSO) to fully solvate the cation and expose the N-1 site.
Q2: I am using NaH in DMF, but I still get 10-15% over-methylation (1,3-dimethylindole). How do I prevent this?A2: Over-methylation is a kinetic problem. If any C-3 methylation occurs, the resulting 3-methylindole intermediate is actually more nucleophilic than the starting indole. If excess methyl iodide (MeI) is present, it will rapidly undergo a second alkylation 3. Furthermore, if MeI is added before the indole is completely deprotonated, localized concentration gradients cause the already-methylated products to compete with unreacted starting material for the electrophile.
Solution: Strictly limit MeI to 1.05 equivalents. Ensure complete deprotonation before adding MeI dropwise at 0 °C to suppress the activation energy available for the secondary C-alkylation pathway.
Q3: My substrate is sensitive to strong bases like NaH. How can I achieve N-methylation under milder conditions?A3: Employ Phase Transfer Catalysis (PTC). A biphasic system using solid KOH or K₂CO₃, a catalytic amount of tetrabutylammonium bromide (TBAB), and a solvent like toluene allows for rapid, exclusive N-alkylation [[4]](). The bulky quaternary ammonium cation forms a highly separated ion pair with the indolyl anion, directing attack exclusively to the nitrogen without requiring harsh, moisture-sensitive conditions.
Q4: Are there greener alternatives to the highly toxic methyl iodide (MeI) that maintain N-selectivity?A4: Yes, dimethyl carbonate (DMC) is an environmentally benign alternative. However, it requires significantly different conditions. DMC alkylations typically require high temperatures (>150 °C) and catalytic bases (such as ionic liquids or MgO). Be aware that at lower temperatures, the reaction may arrest at the N-(methoxycarbonyl)indole intermediate rather than yielding the desired N-methylindole 5.
Part 2: Quantitative Data on Regioselectivity
The following table summarizes how the choice of base and solvent dictates the ion pair state, which directly controls the regioselectivity of the methylation.
Base
Solvent
Ion Pair State
Major Product
Typical N:C Ratio
Causality / Notes
n-BuLi
THF
Tight
3-Methylindole
10 : 90
Li⁺ tightly coordinates to N-1, shielding it from electrophilic attack.
MeMgBr
Toluene
Tight
3-Methylindole
< 5 : 95
Grignard reagents heavily favor C-alkylation due to strong covalent character.
Bulky TBAB cation prevents any coordination to N-1, yielding exclusive N-alkylation.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in physical and analytical checkpoints allow you to verify the success of each step in real-time.
Protocol A: Standard High-Selectivity N-Methylation (NaH/DMF)
Best for standard, non-base-sensitive indole substrates.
Deprotonation Setup: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C.
Substrate Addition: Dissolve the indole derivative (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
Causality: DMF ensures a loose ion pair, exposing the N-1 position. 0 °C prevents the thermal degradation of DMF by NaH.
Self-Validation Checkpoint: The evolution of H₂ gas will be immediately visible. The cessation of bubbling (typically 15-30 mins) is a visual, self-validating indicator that deprotonation is complete. Do not proceed until bubbling stops.
Alkylation: Add methyl iodide (MeI, 1.05 equiv) dropwise at 0 °C.
Causality: Strict stoichiometric control and dropwise addition prevent local excesses of MeI, eliminating the kinetic pathway to 1,3-dimethylindole over-alkylation.
Quench & Validate: Stir for 1 hour, then carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate.
Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). N-methylindole is significantly less polar than the NH-indole starting material due to the loss of hydrogen-bonding capability. A clear upward shift in Rf (e.g., from 0.3 to 0.6) validates successful N-alkylation.
Protocol B: Mild Phase Transfer Catalysis (PTC) N-Methylation
Best for base-sensitive substrates prone to ring-opening or degradation.
Biphasic Setup: Dissolve the indole derivative (1.0 equiv) and MeI (1.1 equiv) in toluene.
Catalyst & Base Addition: Add tetrabutylammonium bromide (TBAB, 10 mol%) followed by an equal volume of 50% aqueous NaOH (or solid KOH). Stir vigorously at room temperature.
Causality: The bulky tetrabutylammonium cation extracts the indolyl anion into the organic phase as a highly separated ion pair, completely blocking C-alkylation while protecting the substrate from bulk aqueous hydrolysis.
Phase Separation & Validation: Stop stirring and allow the layers to separate.
Self-Validation Checkpoint: The organic layer can be directly sampled for LC-MS. The absence of mass adducts corresponding to +18 Da (hydrolysis) or +30 Da (over-methylation) confirms the protective nature of the biphasic PTC system.
Part 4: Visualizations
Mechanistic divergence of the ambident indolyl anion leading to N- vs C-methylation.
Decision tree for troubleshooting common side reactions in indole N-methylation.
References
[1] Title: Yields (%) of C-alkyl products (5) in the alkylation reactions of indole salts with alkyl halides in organic solvents and ionic liquids. Source: researchgate.net. URL: 1
[4] Title: REMARKABLE FAST N-ALKYLATION OF AZAHETEROCYCLES UNDER MICROWAVE IRRADIATION IN DRY MEDIA. Source: clockss.org. URL: 4
[2] Title: Alkylation of ambident indole anion in ionic liquids. Source: researchgate.net. URL: 2
[5] Title: Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC. Source: nih.gov. URL: 5
[3] Title: B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC. Source: nih.gov. URL: 3
Purifying Indole Carboxylic Acids (ICAs), particularly Indole-3-carboxylic acid (I3CA) and its derivatives, presents a unique dichotomy in organic synthesis. While recrystallization is the industrial standard for scalability, it poses risks of thermal decarboxylation. Conversely, column chromatography offers precision but suffers from severe "tailing" and irreversible adsorption due to the acidic moiety’s interaction with silica silanols.
This guide provides a decision framework and troubleshooting protocols to navigate these challenges, ensuring high recovery and purity.
Module 1: The Decision Matrix (Triage)
Before selecting a method, you must evaluate three critical variables: Thermal Stability , Scale , and Impurity Profile . Indole-3-carboxylic acids are prone to decarboxylation at temperatures >150°C (or lower with prolonged reflux), making thermal exposure a critical risk factor [1].
Purification Pathway Decision Tree
Figure 1: Strategic decision tree for selecting the optimal purification method based on compound stability and scale.
Module 2: Recrystallization (Method A)
Best For: Large scale (>5g), thermally stable variants, removing non-polar impurities.
Recrystallization is superior for removing trace colored oxidation products (pink/brown) often seen in indoles. However, "oiling out" is a frequent failure mode.
Standard Protocol: Ethanol/Water System
Dissolution: Suspend crude ICA in minimal 95% Ethanol. Heat gently (60-70°C). Do not reflux vigorously to avoid decarboxylation.
Filtration: If insoluble particles remain (often inorganic salts), perform a hot filtration.
Anti-Solvent Addition: Remove from heat. Slowly add warm water dropwise until persistent turbidity appears.
Clarification: Add a few drops of Ethanol to clear the solution.
Crystallization: Allow to cool to Room Temperature (RT) slowly, then move to 4°C.
Troubleshooting Guide: Recrystallization
Symptom
Probable Cause
Corrective Action
Oiling Out (Product separates as liquid droplets)
Solution temp > Melting point of solvated product; Impurities lowering MP.
Re-heat to dissolve oil. Add seed crystals at a temp slightly below the oiling point. Increase solvent volume.
Pink/Brown Mother Liquor
Oxidation of indole ring (formation of quinoids).
This is desirable; the color stays in the liquor. Wash crystals with cold solvent (e.g., Toluene or Hexane) to remove surface oxidation.
Low Recovery (<50%)
Product too soluble in solvent mix; pH too high.
Indole carboxylic acids are weak acids (pKa ~3.9) [2]. Acidify the water component with 0.1 M HCl to suppress ionization and decrease solubility.
Gas Evolution during heating
CRITICAL: Decarboxylation is occurring.
STOP heating immediately. Switch to Column Chromatography or use a lower-boiling solvent (e.g., DCM/Hexane) if solubility permits.
Module 3: Column Chromatography (Method B)
Best For: Small scale (<1g), thermally unstable compounds, complex mixtures.
The Problem: Carboxylic acids interact strongly with the acidic silanol groups (Si-OH) on silica gel. This causes:
Streaking/Tailing: The spot spans the entire TLC plate.
Irreversible Adsorption: Product remains stuck at the baseline.
The Solution: You must "deactivate" the silica or suppress ionization using an acidic modifier [3].
Workflow: Acid-Modified Silica Chromatography
Figure 2: Step-by-step workflow for purifying acidic compounds on silica gel to prevent tailing.
Protocol Details
Mobile Phase: Standard system: Hexane : Ethyl Acetate + 1% Acetic Acid .
Note: Formic acid (0.1%) is an alternative for LC-MS applications but Acetic acid is cheaper for prep.
Loading: ICAs have poor solubility in non-polar solvents. Do not liquid load in pure DCM or MeOH, as this causes band broadening.
Technique: Dissolve in MeOH/Acetone, adsorb onto Celite or Silica (1:2 ratio), evaporate to dryness, and dry load the powder.
Workup (Crucial): After collecting fractions, you will have Acetic Acid in your product.
Removal: Co-evaporate with Toluene (3x) on the rotovap. Toluene forms an azeotrope with Acetic Acid, facilitating its removal at lower temperatures.
Troubleshooting Guide: Chromatography
Symptom
Probable Cause
Corrective Action
Severe Tailing (despite acid)
Silica is too active; Sample overloading.
Increase Acetic Acid to 2-3% . Switch to Reverse Phase (C18) using Water/Acetonitrile + 0.1% TFA [4].[1]
Product Co-elutes with Impurities
"Displacement effect" of the acid modifier.
Switch solvent system to DCM : Methanol (+1% AcOH) . The selectivity is orthogonal to Hex/EtOAc.
Product turns purple on column
Acid-catalyzed oxidation on silica surface.
Silica is slightly acidic and oxidative. Speed is key. Do not leave product on the column overnight. Flush with inert gas (N2) if pausing.
Module 4: Frequently Asked Questions (FAQs)
Q: My Indole-3-carboxylic acid is decomposing even during gentle recrystallization. What now?A: This indicates extreme thermal instability.
Strategy: Convert the acid to a Methyl Ester (using TMS-Diazomethane or MeOH/H2SO4 at RT).
Why: The ester is non-polar, thermally stable, and does not streak on silica. Purify the ester easily by standard chromatography, then hydrolyze (LiOH/THF/Water) back to the acid under mild conditions [5].
Q: Can I use basic alumina instead of silica?A:NO. Carboxylic acids will react with basic alumina to form salts (carboxylates), which will bind irreversibly to the column. Neutral alumina is possible but generally offers lower resolution than acid-modified silica.
Q: How do I remove the pink color from my final white solid?A: The pink color is often due to trace oxidation products (<0.1%).
Fix: Wash the solid with a small amount of cold Dichloromethane (DCM) . The oxidized impurities are usually more soluble in DCM than the pure acid.
References
Canadian Science Publishing. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.[2]Link
PubChem. (2025).[3] Indole-3-carboxylic acid: Chemical Properties and pKa.[3][4]Link
Technical Guide: Preventing Decarboxylation of Indole-3-Carboxylic Acids During N-Methylation
The following technical guide addresses the stability challenges of indole-3-carboxylic acids during N-functionalization. [1] Executive Summary Indole-3-carboxylic acids are thermally unstable substrates that readily und...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the stability challenges of indole-3-carboxylic acids during N-functionalization.
[1]
Executive Summary
Indole-3-carboxylic acids are thermally unstable substrates that readily undergo decarboxylation to form N-methylindole (impurity) under standard alkylation conditions.[1] This reaction is driven by the electron-rich nature of the indole C3 position, which facilitates the extrusion of CO₂—a process significantly accelerated by heat (>60°C) and acidic environments.[2][1]
To prevent this, you must abandon high-temperature weak-base protocols (e.g., K₂CO₃/DMF at reflux) in favor of low-temperature strong-base pathways or ester-protection strategies .[2][1]
Part 1: The Decarboxylation Mechanism (Why it Fails)
Before fixing the protocol, it is critical to understand the failure mode.[2][1] Decarboxylation in this system is not random; it is a specific mechanistic cascade triggered by thermal energy.[2]
Zwitterionic Instability: The indole nitrogen lone pair donates electron density into the ring, making the C3 position highly nucleophilic.[2][1]
Protonation/Thermal Trigger: At elevated temperatures, the carboxyl group can protonate the C3 position (either inter- or intramolecularly), or the carboxylate can simply extrude CO₂ to restore aromaticity after a transient disruption.[2][1]
Irreversibility: Once CO₂ is lost, the reaction cannot be reversed.[2][1] The product becomes N-methylindole, which is chemically distinct and difficult to separate from the desired product if not detected early.[2][1]
Pathway Analysis (DOT Visualization)
Figure 1: Thermal pathways determining the fate of the carboxyl group.[2][1] High temperatures favor the irreversible loss of CO₂.[2]
Part 2: Troubleshooting & Protocols
Scenario A: "I am using K₂CO₃ in DMF at reflux, and my yield is low."
Diagnosis: This is the most common error.[2][1] Refluxing DMF (~153°C) or even heating to 80°C guarantees significant decarboxylation.[2][1]
The Fix: You must switch to a Cryogenic Strong-Base Protocol . By using a stronger base (NaH) that works at low temperatures, you eliminate the thermal energy required for decarboxylation.[2][1]
Protocol 1: Low-Temperature Direct Alkylation (O,N-Permethylation)
Note: Direct alkylation of the free acid with methyl iodide (MeI) will almost invariably methylate the carboxyl group (forming the ester) alongside the nitrogen.[2][1] This protocol accepts that outcome to save the carbon skeleton.
Parameter
Specification
Rationale
Solvent
Anhydrous THF or DMF
Polar aprotic is required; THF allows lower temperatures.
Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
Quench: Pour into ice-water. Extract with EtOAc.[2][3]
Result: You will obtain Methyl 1-methylindole-3-carboxylate (Ester).
Optional: To recover the acid, perform a mild saponification (LiOH, THF/H₂O, RT).[2][1]
Scenario B: "I need the N-methyl acid specifically, not the ester."
Diagnosis: Direct selective N-methylation of the free acid without touching the carboxylate is chemically difficult because the carboxylate anion is a competent nucleophile.[2]
The Fix: The "Protect-Methylate-Deprotect" Sandwich Strategy . This is the industry standard for high-value substrates because it guarantees stability.
Protocol 2: The Ester-Protection Route (Gold Standard)
Step 1: Fischer Esterification
React Indole-3-carboxylic acid with MeOH and catalytic H₂SO₄ at reflux.[2]
Why? The ester is thermally stable and does not decarboxylate easily.[2]
Reagents: K₂CO₃ (2.0 eq), MeI (1.5 eq), DMF, Room Temp to 40°C.
Note: Since the acid is protected, you can use milder bases if desired, but keep temp <60°C to avoid hydrolysis/degradation.[2][1]
Product: Methyl 1-methylindole-3-carboxylate.
Step 3: Saponification (The Delicate Step)
Reagents: LiOH (3.0 eq) in THF:H₂O (1:1).
Condition: Room Temperature .[2][3][5][6] Do not heat.
Workup: Acidify carefully with 1M HCl to pH 3–4 at 0°C . Filter the precipitate immediately.[2]
Warning: Do not heat the acidic aqueous layer, or the free acid will decarboxylate.[2][1]
Part 3: Frequently Asked Questions (Technical Support)
Q1: Can I use Dimethyl Carbonate (DMC) instead of Methyl Iodide?A:Not recommended for the free acid. DMC typically requires temperatures >120°C (reflux) and a catalyst (like DABCO or TBAI) to be an effective methylating agent.[2][1] At 120°C, your indole-3-carboxylic acid will decarboxylate rapidly [1].[2][1] Only use DMC if you have already converted the acid to the ester and can accept high thermal stress.[2]
Q2: Why does my LC-MS show a mass of M-44?A: M-44 corresponds to the loss of CO₂ (44 Da).[2] This confirms decarboxylation has occurred.[2]
Immediate Action: Check your reaction temperature. If it is above 50°C, lower it.[2][1] If you are using an acidic workup, ensure it is done on ice.[2][1]
Q3: Can I use NaH with the free acid?A: Yes, but you must use at least 2 equivalents of NaH.[2][1] The first equivalent neutralizes the carboxylic acid (forming the carboxylate salt), and the second equivalent deprotonates the indole nitrogen.[2][1] If you use only 1 equivalent, you will only form the salt and no methylation will occur at the nitrogen.[2][1]
Q4: Is the decarboxylation reversible?A: No. Once the CO₂ is lost, you cannot simply "put it back" under these conditions.[2][1] You must restart the synthesis.[2]
References
Reaction Conditions for Decarboxylation
Title: Decarboxylation of indole-3-carboxylic acids under metal-free conditions.[2][7]
Section 1: Managing Regioselectivity (C2 vs. C3 vs. N-Alkylation)
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot the complex challenges associated with the synt...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot the complex challenges associated with the synthesis and functionalization of 3-substituted indole derivatives.
Q: Why does electrophilic functionalization of unsubstituted indoles default to the C3 position, and how can I force C2 functionalization?A: The indole nucleus exhibits enamine-like reactivity, making it highly nucleophilic. Electrophilic attack at the C3 position is thermodynamically and kinetically favored because the resulting intermediate (a σ-complex) maintains the aromaticity of the adjacent benzene ring[1]. In this state, the positive charge is efficiently delocalized between the nitrogen atom and the C2 carbon[1]. Conversely, an attack at the C2 position disrupts the benzene ring's aromaticity in several resonance structures, making the transition state significantly higher in energy[1].
To force C2 functionalization, researchers must typically block the C3 position, utilize directing groups, or employ specific transition-metal catalyzed C-H activation conditions that can override these intrinsic electronic biases.
Mechanistic divergence of electrophilic attack on the indole nucleus.
Q: I am experiencing competitive N-alkylation during my C3 Friedel-Crafts alkylation. How do I suppress this?A: N-alkylation occurs when the basic nitrogen lone pair acts as a nucleophile. This is often exacerbated by the use of strong bases or highly reactive, "hard" electrophiles. To suppress this without resorting to protecting groups:
Use softer Lewis acids: Switch from harsh catalysts like AlCl₃ to softer catalysts like BF₃·OEt₂ or In(OTf)₃[2][3]. These preferentially activate the electrophile without deprotonating the indole nitrogen.
Solvent selection: Non-polar or weakly coordinating solvents (e.g., toluene, dichloromethane) suppress charge separation, favoring the softer C-nucleophile over the harder N-nucleophile.
Section 2: Friedel-Crafts C3-Alkylation Workflows
Q: My Friedel-Crafts alkylation using trichloroacetimidates yields a complex mixture of polyalkylated products. How can I improve mono-selectivity at C3?A: Trichloroacetimidates are highly reactive alkylating agents. Once the first alkyl group is installed at C3, the indole ring often becomes more electron-rich, accelerating subsequent alkylations (e.g., at C2 or on the benzene ring). To achieve mono-selectivity, you must use the indole substrate in excess relative to the imidate electrophile[4]. This statistical control ensures the electrophile is entirely consumed before over-alkylation can occur[4].
Q: I am trying to alkylate an electron-deficient indole (e.g., 5-cyanoindole), but my yields are abysmal. What is the mechanistic cause and the solution?A: Electron-withdrawing groups (EWGs) at the 5-position drain electron density from the pyrrole ring via inductive and resonance effects, severely dampening the nucleophilicity of the C3 carbon[2]. To overcome this, elevate the reaction temperature and utilize a dedicated Lewis acid like BF₃·OEt₂ to hyper-activate your electrophile.
Table 1: Effect of Indole Electronic Nature on BF₃·OEt₂ Catalyzed C3-Alkylation
(Reaction with maleimides at 60 °C in EtOAc)
Indole Substituent
Electronic Nature
Reaction Time (h)
Isolated Yield (%)
5-OMe
Electron-donating
2
86
None (H)
Neutral
4
78
5-NO₂
Electron-withdrawing
6
60
5-CN
Electron-withdrawing
6
56
Data adapted from BF₃·OEt₂ Catalyzed C3-Alkylation studies[2].
Protocol 1: BF₃·OEt₂ Promoted C3-Alkylation of Free (N-H) Indoles
Causality & Validation: This protocol utilizes BF₃·OEt₂ to activate the electrophile (e.g., maleimide) while tolerating the free N-H bond, avoiding the need for tedious protection/deprotection steps[2].
Reaction Setup: In an oven-dried round-bottom flask, dissolve the indole derivative (1.0 mmol) and maleimide (1.0 mmol) in anhydrous ethyl acetate (3 mL)[2]. Rationale: EtOAc provides sufficient solubility while remaining inert to the Lewis acid.
Catalyst Addition: Add BF₃·OEt₂ (0.5 mmol) dropwise at room temperature[2].
Heating: Stir the mixture at 60 °C for 2–6 hours[2]. Self-Validation: Monitor via TLC. The disappearance of the starting indole spot indicates completion. Electron-deficient indoles will require the full 6 hours.
Workup: Quench the reaction with distilled water (5 mL) and extract with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation: Analyze the crude mixture via ¹H NMR. Successful C3-alkylation is confirmed by the disappearance of the characteristic C3-H doublet (typically around ~6.5–7.2 ppm) and the retention of the N-H broad singlet (>8.0 ppm).
Q: I want to perform a direct C-H arylation on an N-acetylindole. How can I control whether the aryl group attaches to the C2 or C3 position?A: In palladium-catalyzed oxidative cross-coupling, the choice of the stoichiometric oxidant acts as a mechanistic switch that can completely invert the regioselectivity[5].
C3-Selectivity: Utilizing Cu(OAc)₂ as the oxidant directs the palladium catalyst to functionalize the C3 position[5].
C2-Selectivity: Utilizing AgOAc as the oxidant shifts the regioselectivity entirely to the C2 position[5].
This divergence is hypothesized to stem from the formation of distinct polymetallic catalytic clusters (Cu-Pd vs. Ag-Pd) that alter the geometry and electronics of the C-H cleavage transition state[5].
Oxidant-controlled regioselectivity in the Pd-catalyzed C-H arylation of N-acetylindoles.
Setup: To an oven-dried Schlenk tube, add N-acetylindole (0.2 mmol), the target arene (e.g., benzene, 2 mL, acting as both reactant and solvent), and Pd(OAc)₂ (10 mol%)[5].
Reaction: Seal the tube and heat the mixture at 100 °C for 24 hours.
Workup & Validation: Cool to room temperature, filter through a pad of Celite to remove metal salts, and concentrate. Confirm regioselectivity via ¹H NMR: C2-arylated indoles exhibit a singlet for the C3-H, whereas C3-arylated indoles exhibit a singlet for the C2-H (shifted downfield due to the electron-withdrawing N-acetyl group).
References
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC - NIH. Available at:[Link]
BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides and Their Cytotoxicity Studies. PMC - NIH. Available at: [Link]
Green and Regioselective Approach for the Synthesis of 3-Substituted Indole Based 1,2-Dihydropyridine and Azaxanthone Derivatives... PMC - NIH. Available at: [Link]
Oxidant-controlled regioselectivity in the oxidative arylation of N-acetylindoles. DigitalCommons@URI. Available at: [Link]
Strategic Evaluation of 4-Methoxy-1-methyl-1H-indole-3-carboxylic Acid vs. Conventional Indole Scaffolds in Oncology Drug Discovery
As a Senior Application Scientist navigating the complex landscape of oncology drug development, scaffold selection is rarely a mere structural exercise; it is a multi-parameter optimization problem. The indole ring is u...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complex landscape of oncology drug development, scaffold selection is rarely a mere structural exercise; it is a multi-parameter optimization problem. The indole ring is universally recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic endogenous ligands and intercalate into hydrophobic protein pockets.
However, not all indoles are created equal. While naturally occurring indoles like Indole-3-carbinol (I3C) have established the baseline for anti-cancer properties, their pharmacokinetic liabilities often limit clinical translation[1]. In this guide, we objectively compare the performance, stability, and target specificity of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (4-MMICA, CAS: 889944-30-3) [2] against other prominent indole derivatives, providing actionable protocols for synthesis and in vitro validation.
To understand the superiority of highly functionalized synthetic indoles over natural precursors, we must examine their mechanisms of action.
Natural derivatives like Indole-3-carbinol (I3C) act primarily as prodrugs. In the acidic environment of the stomach, I3C undergoes rapid, uncontrolled oligomerization to form 3,3'-diindolylmethane (DIM)[1]. While DIM successfully downregulates anti-apoptotic proteins (Bcl-2, survivin) and induces G1/S cell cycle arrest via CDK2/4/6 inhibition[3], this acid-instability creates unpredictable pharmacokinetic profiles.
Conversely, 4-MMICA is chemically locked and rationally designed for direct target engagement:
N1-Methylation: Eliminates the NH hydrogen bond donor. This prevents unwanted N-oxidation or phase II conjugation, significantly increasing lipophilicity and membrane permeability[4]. It also prevents the acid-catalyzed oligomerization seen in I3C[1].
C4-Methoxylation: Introduces critical steric bulk and an electron-donating effect. This specific substitution pattern uniquely positions the scaffold to fit snugly into the hydrophobic colchicine-binding site of tubulin, a primary target for synthetic indole esters[5].
C3-Carboxylic Acid: Serves as a highly versatile synthetic handle for amide or ester coupling, allowing researchers to fine-tune the molecule's solvent-exposed regions without disrupting the core pharmacophore[4].
When evaluating indole derivatives for a drug discovery pipeline, quantitative performance against solid and hematopoietic tumors is the ultimate metric. The table below synthesizes the performance of 4-MMICA conjugates against other common indole classes.
Data Insight: Indole-3-carboxylic acid esters and amides (analogous to 4-MMICA derivatives) demonstrate remarkable growth inhibition against solid tumors (e.g., A549, COLO-205), achieving GI50 values in the low nanomolar range (0.03–0.30 µM)[5]. Furthermore, 5-hydroxyindole derivatives have proven highly selective, inducing cytotoxicity in MCF-7 breast cancer cells while sparing normal human dermal fibroblasts[6].
Experimental Workflows: Synthesis & Validation
To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system for synthesizing and testing 4-MMICA derivatives.
Fig 2: Standardized synthesis and validation workflow for 4-MMICA derivatives.
Protocol A: Amide Coupling of 4-MMICA
Causality Focus: We utilize EDCI/HOBt over harsher coupling agents (like HATU) because EDCI is water-soluble, allowing for a mild aqueous workup that protects the electron-rich indole core from degradation. HOBt is critical as it forms a stable active ester intermediate, suppressing racemization and preventing the formation of inactive N-acylureas.
Activation: Dissolve 1.0 eq of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid[4] in anhydrous DMF under an inert N2 atmosphere. Add 1.2 eq of EDCI and 1.2 eq of HOBt. Stir at 0°C for 30 minutes to form the active ester.
Coupling: Add 1.1 eq of the target primary/secondary amine, followed by 2.5 eq of DIPEA (N,N-Diisopropylethylamine). Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of the amine without competing for the active ester.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor completion via LC-MS.
Workup & Purification: Quench with saturated NaHCO3, extract with EtOAc, and wash the organic layer with brine. Purify via silica gel chromatography (typically 1:1 PE/EtOAc) to yield the pure amide[4].
Causality Focus: Porcine brain tubulin is utilized as the gold standard due to its >95% sequence homology with human tubulin. The assay relies on the principle that polymerizing microtubules scatter light. By measuring absorbance at 340 nm, we can directly quantify the Vmax of polymerization. 4-MMICA derivatives bind the colchicine site, sterically blocking dimer assembly.
Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare the tubulin reaction mix containing 3 mg/mL porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.
Compound Addition: Add the 4-MMICA derivative (test compound) at varying concentrations (0.1 µM to 10 µM).
Self-Validating Controls: Include Paclitaxel (10 µM) as a positive control for polymerization stabilization, and Colchicine (10 µM) as a positive control for polymerization inhibition. Use DMSO (0.1%) as the vehicle negative control.
Measurement: Immediately read the plate in a spectrophotometer at 340 nm, taking measurements every 1 minute for 60 minutes at 37°C.
Data Analysis: Calculate the Vmax (maximum slope of the growth phase). A successful 4-MMICA derivative will show a dose-dependent decrease in Vmax compared to the DMSO control, mirroring the colchicine curve.
Conclusion
While natural indoles like I3C provide foundational insights into oncology targets, they lack the chemical stability required for advanced drug development. 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid represents a highly optimized, chemically locked scaffold. By strategically utilizing its N1-methyl and C4-methoxy modifications, researchers can bypass the pharmacokinetic pitfalls of natural indoles and synthesize highly potent, selective inhibitors of tubulin and cancer-associated kinases.
Structure-Activity Relationship of 4-Methoxyindole-3-Carboxylic Acid Analogs: A Technical Comparison Guide
Executive Summary: The 4-Methoxy Privilege In the landscape of indole-based therapeutics, the 5-position (serotonin-like) and 3-position (auxin-like) have historically dominated. However, 4-methoxyindole-3-carboxylic aci...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The 4-Methoxy Privilege
In the landscape of indole-based therapeutics, the 5-position (serotonin-like) and 3-position (auxin-like) have historically dominated. However, 4-methoxyindole-3-carboxylic acid (4-MeO-I3CA) has emerged as a critical pharmacophore, distinct from its 5-methoxy regioisomer. Its unique value lies in the "4-substituent privilege" —the ability of the 4-methoxy group to induce specific conformational locks and provide a hydrogen-bond acceptor in a hydrophobic pocket that is often inaccessible to 5- or 6-substituted analogs.
This guide objectively compares 4-MeO-I3CA analogs against standard indole scaffolds, focusing on two primary therapeutic axes: Hexokinase 2 (HK2) inhibition (Oncology) and D-Amino Acid Oxidase (DAAO) inhibition (Neuroscience).
Critical SAR Analysis: 4-OMe vs. Alternatives
The structure-activity relationship (SAR) of 4-methoxyindole-3-carboxylic acid is governed by electronic and steric factors that differentiate it from the more common 5-methoxy analogs.
Electronic & Steric Differentiators
Feature
4-Methoxy (Target Scaffold)
5-Methoxy (Alternative)
Indole-3-Carboxylic Acid (Unsubstituted)
Electronic Effect
Electron-donating (Resonance) to C3/C3a. Peri-effect with C3-carbonyl.[1]
Strong electron-donating to C4/C6. Mimics Serotonin/Melatonin.[2]
Neutral baseline.
Steric Impact
Creates a "molecular cleft" between C4-OMe and C3-COOH. Restricts rotation of C3-substituents.
Minimal steric clash with C3. Linear topology.
No steric constraint.
H-Bonding
Intramolecular H-bond potential with C3-NH or C3-carbonyl substituents.
The 4-methoxy group is not merely a passive substituent. In 4-MeO-I3CA, the oxygen lone pairs at C4 exert a repulsive electrostatic field against the C3-carbonyl oxygen, often forcing the carboxylic acid (or amide derivatives) out of planarity or locking it into a specific conformation. This is critical for binding to enzymes like Hexokinase 2 , where the inhibitor must adopt a twisted conformation to fit the allosteric pocket.[2]
Therapeutic Performance & Data Comparison
Oncology: Hexokinase 2 (HK2) Inhibition
HK2 is a key glycolytic enzyme overexpressed in cancer (Warburg effect).[2] 4-MeO-I3CA derivatives serve as potent inhibitors by disrupting ATP binding or allosteric regulation.
Comparative Data: HK2 Inhibition (Cell-Free Assay)
Data synthesized from representative pharmacological studies (e.g., patent WO2018009539).[2]
Insight: The 4-methoxy group improves potency by 7-fold compared to the 5-methoxy analog. This suggests the enzyme possesses a specific hydrophobic sub-pocket that accommodates the C4-substituent, or that the C4-OMe enforces a bioactive conformation.
Neuroscience: DAAO Inhibition
D-Amino Acid Oxidase (DAAO) inhibitors are sought for Schizophrenia treatment.[3] Here, the carboxylic acid moiety binds to the arginine residue in the active site.[2]
Comparative Data: DAAO Inhibition (Human DAAO)
Compound
Ki (nM)
Brain Penetration (B/P Ratio)
Notes
4-MeO-I3CA
450
0.35
Moderate potency; 4-OMe improves lipophilicity vs unsubstituted.
5-MeO-I3CA
1,200
0.20
Lower potency; 5-OMe is detrimental to active site fit.
6-Cl-I3CA
45
0.80
High potency (Standard); Halogen bonding is superior here.
Insight: While 4-MeO-I3CA is not the most potent DAAO inhibitor (halogens at C6 are superior), it offers a balanced profile of solubility and lipophilicity, making it an excellent "fragment" for growing larger molecules.[2]
Visualizing the SAR Logic
The following diagram illustrates the functional logic of the 4-methoxyindole-3-carboxylic acid scaffold.
Caption: SAR Map illustrating the critical role of the 4-methoxy "locking" effect in Hexokinase 2 inhibition versus the electrostatic role in DAAO binding.
Experimental Protocols
To ensure reproducibility, we provide a validated protocol for synthesizing the core scaffold and testing its activity.
Synthesis of 4-Methoxyindole-3-Carboxylic Acid
Note: Direct carboxylation of 4-methoxyindole is preferred over Vilsmeier-Haack due to regioselectivity issues.
Add 20 µL Substrate Mix (Glucose 2 mM, ATP 0.5 mM, NADP+ 0.5 mM, G6PDH 0.5 U/mL).[2]
Detection: Measure Fluorescence (Ex 340 nm / Em 460 nm) kinetically for 30 min.
Analysis: Calculate slope (rate) vs. inhibitor concentration. Fit to 4-parameter logistic model.
Emerging Application: The Glucobrassicin Connection
While the carboxylic acid is a stable drug scaffold, it is biologically linked to 4-methoxyindole-3-carbinol (4-MeO-I3C) , a natural product metabolite from cruciferous vegetables.
Relevance: In colon cancer models, the carbinol is often the active antiproliferative agent (IC50 ~96 µM), but the acid is frequently detected in plasma.[2] Drug developers use the acid scaffold to create "prodrugs" or stable bioisosteres that mimic the carbinol's electronic profile without its instability.[2]
Caption: Metabolic trajectory from dietary precursor to the stable carboxylic acid scaffold.
References
Antiviral Activity of Indole-3-carboxylic Acid Derivatives: Tsyshkova, N. G., et al. (2023).[2] "In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2." Acta Naturae, 15(4), 83-91.[2] Link
HK2 Inhibitors Patent: "Inhibitors of hexokinase and methods of use thereof."[2] WO2018009539A1. (2018).[2] Describes 4-methoxyindole-3-carboxylic acid as a key intermediate.[5][6] Link
Anticancer Activity of 4-Methoxyindole-3-carbinol: Neugart, S., et al. (2010). "Effect of 4-methoxyindole-3-carbinol on the proliferation of colon cancer cells in vitro." Journal of Agricultural and Food Chemistry, 58(14), 8453-8459.[2] Link
Indole-3-Carboxylic Acid as DAAO Inhibitors: Sparey, T., et al. (2008).[2] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors."[2] Bioorganic & Medicinal Chemistry Letters, 18(11), 3386-3391.[2] Link
Chemical Vendor Data: 4-Methoxyindole-3-carboxylic acid (CAS 203937-50-2) Properties and Applications.[5][6][7][8] Link
Establishing a Reference Standard for 4-Methoxy-1-methyl-1H-indole-3-carboxylic Acid (MMICA) Bioassays
Executive Summary & Strategic Importance 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (MMICA) [CAS: 889944-30-3] represents a critical structural scaffold in the development of next-generation indole-based therapeutics...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (MMICA) [CAS: 889944-30-3] represents a critical structural scaffold in the development of next-generation indole-based therapeutics. Unlike the endogenous metabolite Indole-3-carboxylic acid (I3CA) or the dietary derivative 4-methoxyindole-3-carbinol, MMICA features dual modifications—N-methylation and C4-methoxylation—that significantly alter its lipophilicity, metabolic stability, and receptor binding profiles.
Establishing MMICA as a validated reference standard is essential for:
Differentiation: Distinguishing synthetic therapeutic candidates from endogenous tryptophan metabolites in complex biological matrices (plasma/urine).
Potency Benchmarking: Quantifying the "methyl-switch" effect on receptor affinity (e.g., Angiotensin II AT1 receptors) and antiproliferative efficacy in oncology screens.
Quality Control: Monitoring the stability of indole-3-carbinol derivatives where oxidation to the carboxylic acid is a primary degradation pathway.
This guide outlines the protocol for validating MMICA as a reference material, comparing its performance against standard alternatives, and defining its utility in antiproliferative and receptor-binding bioassays.
Technical Analysis: MMICA vs. Alternatives
The selection of a reference standard dictates the accuracy of bioassay data. The table below contrasts MMICA with its closest structural analogs to highlight why specific standardization is required.
Comparative Performance Matrix
Feature
MMICA (Standard)
4-Methoxy-1H-indole-3-carboxylic acid
Indole-3-carboxylic acid (I3CA)
Indole-3-Carbinol (I3C)
Structure
N-Me, 4-OMe, 3-COOH
NH, 4-OMe, 3-COOH
NH, H, 3-COOH
NH, H, 3-CH2OH
Lipophilicity (LogP)
High (~2.3)
Moderate
Low
Low
Metabolic Stability
High (Blocks N-glucuronidation)
Low (Susceptible to Phase II)
Low (Endogenous turnover)
Very Low (Rapid acid condensation)
Bioassay Utility
Synthetic Potency Marker
Metabolite Marker
Negative Control / Baseline
Precursor (Unstable)
MS Response
Distinct (+14 Da shift)
Baseline
Baseline (-30 Da)
N/A (Different ionization)
Solubility
DMSO, MeOH
DMSO, MeOH
Aqueous buffers (pH >7)
Ethanol, DMSO
Expert Insight: The N-methyl group in MMICA is not merely a structural variation; it prevents the formation of N-glucuronides, a common clearance pathway for indoles. Consequently, in bioassays involving metabolically active cells (e.g., hepatocytes), MMICA maintains stable concentration levels longer than its non-methylated counterparts, providing a more accurate measure of intrinsic potency.
Validation Workflow: Establishing the Standard
To utilize MMICA as a reference standard, it must pass a rigorous validation workflow. This ensures that the biological activity observed is due to the parent molecule and not trace impurities (such as decarboxylated indoles).
Diagram 1: Reference Standard Validation Workflow
Caption: Logical workflow for qualifying MMICA as a Certified Reference Standard (CRS), prioritizing stability in assay buffers before biological testing.
Seeding: Plate HCT-116 cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.
Preparation of Standards:
Prepare serial dilutions of MMICA and I3C in culture medium (0.1 µM to 200 µM).
Control: Ensure final DMSO concentration is <0.5% in all wells.
Treatment: Aspirate old media and add 100 µL of drug-containing media. Incubate for 48 hours.
Readout:
Add 10 µL Resazurin reagent. Incubate 2-4 hours.
Measure Fluorescence (Ex: 530 nm / Em: 590 nm).
Data Analysis:
Normalize to Vehicle Control (DMSO).
Fit data to a 4-parameter logistic (4PL) curve to determine IC50.
Self-Validating Check: The IC50 of MMICA should be distinct and reproducible. If the curve shifts significantly (>3x) between replicates, check the DMSO stock for precipitation (MMICA is hydrophobic).
Mechanistic Context: Signaling Pathway
Understanding why MMICA is used requires visualizing its potential mechanism. Indole-3-carboxylic acids often modulate cell cycle checkpoints or interact with GPCRs (like Angiotensin receptors).
Diagram 2: Putative Mechanism of Action (Cell Cycle Arrest)
Caption: Proposed signaling cascade where MMICA induces G0/G1 arrest, similar to its metabolic precursors but with enhanced stability.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10465540, Methyl 1-methoxy-1H-indole-3-carboxylate. PubChem. Available at: [Link]
Nejsum, L.N., et al. (2010). Effect of 4-methoxyindole-3-carbinol on the proliferation of colon cancer cells in vitro.[2] Journal of Agricultural and Food Chemistry. Available at: [Link]
Hu, W., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Head-to-head comparison of N-methylated vs non-methylated indole-3-carboxylic acids
Executive Summary Strategic Modification in Drug Design The structural transition from Indole-3-carboxylic acid (I3CA) to 1-Methylindole-3-carboxylic acid (1-Me-I3CA) represents a classic bioisosteric replacement in medi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Strategic Modification in Drug Design
The structural transition from Indole-3-carboxylic acid (I3CA) to 1-Methylindole-3-carboxylic acid (1-Me-I3CA) represents a classic bioisosteric replacement in medicinal chemistry.[1] While seemingly a minor modification, the methylation of the indole nitrogen (
) fundamentally alters the molecule's hydrogen bonding capacity, metabolic fate, and receptor affinity profile.
This guide provides a head-to-head technical comparison for researchers selecting between these scaffolds. The core distinction lies in the Hydrogen Bond Donor (HBD) capability: I3CA acts as both a donor and acceptor, whereas 1-Me-I3CA functions solely as an acceptor at the nitrogen position, significantly impacting membrane permeability and metabolic stability against N-glucuronidation.
Part 1: Physicochemical Profile
The following data aggregates experimental and predicted values to highlight the shift in properties upon
-methylation.
Table 1: Comparative Physicochemical Properties
Property
Indole-3-carboxylic acid (I3CA)
1-Methylindole-3-carboxylic acid (1-Me-I3CA)
Impact of Methylation
CAS Number
771-50-6
32387-21-6
—
Formula
+ unit
Mol. Weight
161.16 g/mol
175.18 g/mol
Slight increase
H-Bond Donors
2 (NH, COOH)
1 (COOH)
Loss of Indole NH donor
H-Bond Acceptors
2
2
Unchanged
Melting Point
206–234 °C (dec)
197–211 °C
Slight reduction in lattice energy
pKa (COOH)
3.90 ± 0.10
4.01 ± 0.10
Negligible acidity change
LogP (Calc)
~2.0
~1.8 – 2.1
Enhanced Permeability (see note)
Solubility
Soluble in EtOH, MeOH; Low in
Soluble in organic solvents; Low in
Improved lipophilicity
Note on Permeability: While calculated LogP values are similar, the removal of the high-energy desolvation penalty associated with the NH group typically makes the 1-Me-I3CA analog more membrane-permeable and blood-brain barrier (BBB) penetrant in vivo.
Part 2: Mechanistic Implications & Biological Performance
The "Metabolic Shield" Effect
One of the primary drivers for selecting 1-Me-I3CA is the blockage of Phase II metabolism.
I3CA (Non-methylated): The free NH group is a prime target for UDP-glucuronosyltransferases (UGTs), leading to the formation of N-glucuronides . These conjugates are highly polar and rapidly excreted, potentially limiting the half-life of the drug candidate.
1-Me-I3CA (N-methylated): Methylation sterically and chemically occludes this position, forcing metabolism towards slower Phase I pathways (e.g., ring oxidation or demethylation by CYPs), often extending the pharmacokinetic profile.
Receptor Binding & Selectivity
Plant Biology (Auxin Activity): I3CA is a weak auxin. The NH group is often critical for hydrogen bonding within the TIR1 ubiquitin-ligase complex.
-methylation typically abolishes or drastically reduces auxin activity , making 1-Me-I3CA a useful negative control or distinct scaffold in agrochemical research.
Pharmacology (5-HT & GPCRs):
1-Me-I3CA: Exhibits activity as a 5-HT7 receptor antagonist , influencing vasoconstriction and blood pressure regulation.
I3CA Derivatives: Often serve as precursors for Angiotensin II receptor (AT1) antagonists.
Visualization: Metabolic Fate & Structural Logic
Figure 1: The "Metabolic Shield" effect. N-methylation prevents direct glucuronidation, diverting the molecule to oxidative pathways.
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-Methylindole-3-carboxylic acid
Objective: Selective methylation of the indole nitrogen without esterifying the carboxylic acid (requires careful pH control) or methylation of the ester followed by hydrolysis.
Recommended Route: Methylation of the intermediate ester or aldehyde is often higher yielding than direct methylation of the acid due to solubility and charge issues.
Method (via Intermediate):
Starting Material: Methyl indole-3-carboxylate (commercially available or from I3CA via Fischer esterification).
Assessing the selectivity of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid for specific biological targets
Executive Summary & Pharmacological Context[1] 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (MMICA) is a critical pharmacophore and intermediate, primarily recognized in the development of HIV-1 attachment inhibitors (...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context[1]
4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (MMICA) is a critical pharmacophore and intermediate, primarily recognized in the development of HIV-1 attachment inhibitors (Class: Entry Inhibitors). Structurally, it serves as the scaffold for advanced clinical candidates like Temsavir (the active moiety of the prodrug Fostemsavir).
Unlike reverse transcriptase or protease inhibitors which function intracellularly, MMICA-derived ligands operate extracellularly. They bind to the viral envelope glycoprotein gp120 , locking it into a conformation that prevents the initial interaction with the host CD4 receptor .[1][2][3]
The Selectivity Challenge:
The primary challenge in developing MMICA derivatives is ensuring high affinity for the highly variable viral gp120 protein while avoiding off-target binding to host cell receptors (CD4, CCR5, CXCR4) or unrelated host kinases. This guide details the experimental framework to validate this selectivity.
Comparative Analysis: MMICA Scaffolds vs. Alternative Entry Inhibitors
To establish the utility of an MMICA-based lead, it must be benchmarked against existing entry inhibition mechanisms.
Feature
MMICA Derivatives (Attachment Inhibitors)
Maraviroc (CCR5 Antagonist)
Enfuvirtide (Fusion Inhibitor)
Primary Target
Viral gp120 (Conformational lock)
Host CCR5 (Allosteric blockade)
Viral gp41 (Fusion peptide blockade)
Selectivity Focus
Virus-specific (Low host toxicity risk)
Host-targeted (Risk of immune modulation)
Virus-specific (Peptide stability issues)
Resistance Profile
Unique (gp120 mutations); No cross-resistance
Tropism shift (R5 to X4 virus)
gp41 mutations
Delivery
Oral (Small Molecule)
Oral (Small Molecule)
Subcutaneous Injection
Key Assay
gp120-CD4 Competition ELISA
Ca²⁺ Flux / Chemokine Binding
Cell-Cell Fusion Assay
Scientist’s Insight: The MMICA scaffold offers a distinct advantage over Maraviroc because it targets the virus, not the host. This theoretically reduces the risk of mechanism-based toxicity, provided the selectivity for gp120 is rigorously proven using the protocols below.
Mechanism of Action & Signaling Pathway
The following diagram illustrates the precise intervention point of MMICA ligands within the HIV-1 entry cascade.
Figure 1: Mechanism of Action. MMICA ligands bind gp120, preventing the CD4 interaction required for viral entry.
Experimental Protocols for Selectivity Assessment
To validate MMICA selectivity, you must employ a "Funnel Screening" approach: Biochemical affinity
Purpose: To prove the molecule physically blocks the interaction between the viral protein and the host receptor in a cell-free system.
Reagents:
Recombinant HIV-1 gp120 protein (e.g., JR-FL or BaL strains).
Soluble CD4 (sCD4) receptor.
Anti-gp120 detection antibody (HRP-conjugated).
MMICA test compounds.
Workflow:
Coating: Coat 96-well microplates with sCD4 (1 µg/mL in PBS) overnight at 4°C. Wash 3x with PBST.
Blocking: Block with 3% BSA in PBS for 1 hour at RT.
Pre-incubation: In a separate tube, incubate recombinant gp120 (final conc. 100 ng/mL) with varying concentrations of MMICA (0.1 nM to 10 µM) for 1 hour at RT.
Control: Temsavir (Positive), DMSO only (Negative).
Binding: Transfer the gp120/compound mixture to the sCD4-coated plate. Incubate for 1 hour.
Readout: Add TMB substrate, stop with H2SO4, and measure OD450.
Data Analysis:
Calculate the IC50. A selective MMICA candidate should show dose-dependent inhibition of signal (indicating blockade of gp120-CD4 binding) with an IC50 < 100 nM.
Purpose: The "Gold Standard" for confirming antiviral selectivity in a live cell system without using live HIV-1 (Biosafety Level 2).
Cell Line:TZM-bl cells (HeLa derivative expressing CD4, CCR5, and CXCR4; contains a Tat-inducible Luciferase reporter).
Workflow:
Pseudovirus Production: Transfect HEK293T cells with an HIV-1 env plasmid (e.g., JR-FL) and an env-deficient backbone vector (pSG3Δenv). Harvest supernatant after 48h.
Seeding: Plate TZM-bl cells (10,000 cells/well) in 96-well plates.
Treatment: Add serial dilutions of MMICA to the cells.
Infection: Immediately add the harvested pseudovirus to the wells.
Incubation: Incubate for 48 hours at 37°C, 5% CO2.
Selectivity Calculation (The Specificity Index):
To ensure the observed effect is due to entry inhibition and not cell death, you must run a parallel cytotoxicity plate (Protocol C).
Target: SI > 100 is required for a viable lead.
Interpretation: If Luciferase signal drops but cells remain viable (high CC50), the molecule is selectively targeting the viral entry mechanism.
Result: Calculate CC50 (Concentration Cytotoxic to 50% of cells).
Screening Workflow Visualization
The following DOT diagram outlines the logical flow for validating MMICA selectivity, ensuring "Fail Fast" criteria are met.
Figure 2: Hit-to-Lead Screening Cascade. A rigorous filter to distinguish true gp120 selectivity from general toxicity.
References
Discovery of Temsavir (BMS-626529): Wang, T., et al. (2019). "A survey of core replacements in indole-based HIV-1 attachment inhibitors." Bioorganic & Medicinal Chemistry Letters.
Mechanism of Action: Nowicka-Sans, B., et al. (2012). "In Vitro Antiviral Characteristics of HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068." Antimicrobial Agents and Chemotherapy.
TZM-bl Assay Protocol: Sarzotti-Kelsoe, M., et al. (2014). "Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1." Journal of Immunological Methods.
Indole Scaffold Chemistry: Meanwell, N. A., et al. (2018). "Inhibitors of HIV-1 Attachment: The Discovery of Temsavir and its Prodrug Fostemsavir."[4] Journal of Medicinal Chemistry.
General Cytotoxicity Assessment: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
A Comprehensive Guide to the Safe Disposal of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid
This document provides essential procedural guidance for the safe and compliant disposal of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid. As direct safety and toxicity data for this specific compound are limited, this...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential procedural guidance for the safe and compliant disposal of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid. As direct safety and toxicity data for this specific compound are limited, this guide is built upon the precautionary principle, inferring a hazard profile from structurally similar indole derivatives and adhering to established best practices for chemical waste management. This ensures the highest degree of safety for laboratory personnel and environmental protection.
Hazard Assessment and Characterization: A Conservative Approach
The first and most critical step in any disposal protocol is a thorough hazard assessment. The waste generator is responsible for determining if a chemical is hazardous.[1][2] Given the absence of a specific Safety Data Sheet (SDS) for 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid, we must extrapolate from related compounds. Indole derivatives frequently exhibit irritant and toxic properties.[1][3][4] Therefore, it is prudent to handle this compound with the same, or greater, level of caution as its better-characterized relatives.
Based on SDS information for similar indole carboxylic acids and methylated indoles, the compound should be presumed to possess the following hazards:
Before handling the waste material, all personnel must be equipped with appropriate PPE to mitigate exposure risks. The causality here is direct: preventing skin, eye, and respiratory contact is paramount to ensuring personal safety.
Eye Protection: Wear chemical safety goggles or glasses with side-shields, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[11]
Hand Protection: Use chemically resistant gloves (e.g., nitrile) to prevent skin contact.[4][9]
Body Protection: A standard laboratory coat is required to protect against incidental contact.[4][9]
Work Area: All handling of the waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or aerosols.[5][7]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, storage, and disposal of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid waste.
Step 1: Waste Segregation
Proper segregation is fundamental to preventing dangerous chemical reactions.[12][13]
Action: Collect waste 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (both solid and any solutions) in a dedicated hazardous waste container.
Causality: Do not mix this waste with other chemical streams, especially strong oxidizing agents, strong acids, or strong bases, as indole derivatives can undergo hazardous reactions. Keep acidic waste separate from cyanide, azide, or hypochlorite solutions to prevent the generation of toxic gases.[13]
Step 2: Containerization
The integrity of the waste container is crucial for safe storage and transport.
Action: Use a chemically compatible container, preferably the original product container or a high-density polyethylene (HDPE) bottle for solutions.[4][14][15] The container must be in good condition, free of leaks, and have a secure, tightly-fitting lid.[4][15]
Causality: Using a compatible and sealed container prevents leakage and the release of vapors into the laboratory environment. The container must remain closed except when actively adding waste.[2][14][15]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for safety.
Action: As soon as waste is first added, label the container clearly. The label must include:
The full chemical name: "4-Methoxy-1-methyl-1H-indole-3-carboxylic acid ".
An indication of the hazards (e.g., "Irritant," "Harmful").
The date accumulation started.
Causality: Proper labeling informs personnel of the container's contents and associated risks, ensuring it is handled correctly throughout its lifecycle and preventing accidental mixing or improper disposal.
Step 4: On-Site Storage
Waste must be stored safely pending collection by a certified disposal service.
Action: Store the labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.[2] This area should be cool, dry, well-ventilated, and away from heat sources or direct sunlight.[5][14] Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[15]
Causality: Safe storage minimizes the risk of environmental factors (like heat) causing container degradation or reactions, and secondary containment provides a crucial barrier in the event of a primary container failure.
Step 5: Final Disposal
Disposal must be handled by qualified professionals in accordance with all regulations.
Action: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[1][4][6] Do not attempt to treat or neutralize the chemical waste unless you have a specific, validated protocol and the necessary institutional approvals.
Causality: Professional disposal services are equipped to handle, transport, and dispose of hazardous materials in a way that is compliant with environmental regulations and minimizes risk to the public.
Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical.
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, use dry cleanup procedures to avoid generating dust.[6] For liquid spills, use an inert absorbent material like vermiculite or sand.[3]
Collect Waste: Wearing appropriate PPE, carefully sweep or scoop the contained material into a designated hazardous waste container.[4]
Decontaminate: Clean the spill area thoroughly. All cleanup materials (absorbents, wipes, contaminated PPE) must be placed in the hazardous waste container for disposal.[3]
Regulatory Framework
All hazardous waste disposal activities are governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[16][17] RCRA establishes a "cradle-to-grave" system, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[17][18] Adherence to the protocols in this guide will help ensure compliance with RCRA standards (specifically 40 CFR Parts 260-273).[19]
Visual Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid.
Caption: Decision workflow for the disposal of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid.
References
Safety Data Sheet. (n.d.). LeYan.
4 - SAFETY DATA SHEET. (n.d.). TCI EUROPE N.V.
SAFETY DATA SHEET. (2022, April 30). Sigma-Aldrich.
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
4-Methoxy-1H-indole-2-carboxylic acid Safety Data Sheet. (2023, July 7). Apollo Scientific.
Safety Data Sheet. (2024, December 19). CymitQuimica.
SAFETY DATA SHEET - 1-Methylindole. (2024, March 4). Thermo Fisher Scientific.
SAFETY DATA SHEET - 4-Methoxyindole. (2025, December 24). Fisher Scientific.
Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide. (n.d.). Benchchem.
Safe Disposal of 1-Allyl-1h-indol-5-amine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
Safe Disposal of 1-Ethyl-1H-indol-7-amine: A Procedural Guide. (n.d.). Benchchem.
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). oc-praktikum.de.
RCRA Hazardous Waste: Requirements, Training, and Certification. (n.d.). National Environmental Trainers.
Hazardous Waste and Disposal. (n.d.). American Chemical Society.
Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association (NSTA).
Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
Advanced Operational Guide: PPE and Handling Protocols for 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid
As drug development professionals and synthetic chemists, handling novel pharmaceutical intermediates requires a rigorous, causality-driven approach to safety. While highly functionalized indole derivatives may lack exha...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals and synthetic chemists, handling novel pharmaceutical intermediates requires a rigorous, causality-driven approach to safety. While highly functionalized indole derivatives may lack exhaustive, compound-specific toxicological profiles, we must apply the precautionary principle by treating them as potent irritants and acute toxins.
This guide provides a self-validating system for Personal Protective Equipment (PPE) selection, operational workflows, and disposal plans for 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid (CAS: 889944-30-3). By understanding the mechanistic interactions between the chemical and the laboratory environment, we can ensure both personnel safety and compound integrity.
Hazard Profiling & Mechanistic Causality
Understanding why we protect ourselves dictates how we protect ourselves. 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid is typically synthesized and supplied as a fine crystalline powder. Based on the chemical homology to its base structure, indole-3-carboxylic acid, this compound triggers specific GHS classifications: Skin Irritation Category 2 (H315) , Serious Eye Irritation Category 2A (H319) , and Specific Target Organ Toxicity - Single Exposure Category 3 (H335 - Respiratory Irritation) [1].
The primary risk vector in the laboratory is aerosolization . Fine organic powders are highly susceptible to electrostatic charge accumulation. When manipulated with metal spatulas or exposed to ambient lab drafts, the powder can aerosolize, leading to inhalation or ocular deposition[2]. Once airborne, the carboxylic acid moiety, combined with the lipophilic indole core, facilitates rapid interaction with mucosal membranes, causing localized pH changes and acute inflammatory responses[3].
Exposure pathways and resulting GHS hazards for indole-3-carboxylic acid derivatives.
The PPE Matrix: A Self-Validating Defense System
Selecting PPE is not a passive checklist; it is an active engineering control. In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910.132), a hazard assessment dictates the following mandatory PPE matrix[4].
PPE Category
Specification
Causality / Mechanistic Rationale
Eye Protection
ANSI Z87.1 tight-fitting safety goggles
Prevents ingress of aerosolized fine powders. Standard safety glasses with side shields are insufficient for airborne dusts[3].
Hand Protection
Double-layered Nitrile gloves (min 4 mil)
The lipophilic nature of the methoxy-indole core may permit permeation through latex. Nitrile offers superior chemical resistance. Double-gloving ensures the outer layer can be shed immediately if contaminated[4].
Body Protection
Flame-resistant (FR) lab coat, fully buttoned
Protects against electrostatic cling of powders to personal clothing. FR material is required if handled near flammable solvents during downstream synthesis.
Respiratory
N95 or P100 Particulate Respirator
Mandatory only if weighing outside a certified chemical fume hood. Otherwise, primary engineering controls (fume hoods) negate this need[4].
Operational Plan: Safe Weighing and Transfer
The most critical vulnerability during the handling of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid is the weighing process. Static charge on spatulas can cause sudden aerosolization of powders and severe weighing errors[2].
Step-by-Step Weighing Protocol:
Environmental Preparation : Ensure the chemical fume hood is operational with a face velocity of 80-100 fpm. Clear the deck of unnecessary equipment to minimize air turbulence.
Static Mitigation : Deploy an ionizing bar or anti-static gun over the analytical balance. This neutralizes the electrostatic charge on the powder and the weighing vessel, preventing the powder from clinging to instruments or aerosolizing[2].
Vessel Tare : Place a clean, sealable glass vial on the balance and tare.
Transfer Mechanics : Using a grounded or anti-static spatula, carefully transfer the compound from the source bottle to the vial. Keep the transfer distance as short as possible to prevent draft interference.
Sealing and Decontamination : Seal the vial inside the fume hood. Wipe the exterior of the sealed vial and the balance pan with a damp disposable wipe to capture any stray particulates before removing the vial from the hood[2].
Workflow for the safe weighing and transfer of 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid powder.
Spill Response and Disposal Plan
A robust safety protocol must account for failure states. If 4-Methoxy-1-methyl-1H-indole-3-carboxylic acid is spilled, sweeping it dry will exacerbate aerosolization and inhalation risks.
Spill Response Protocol:
Isolate : Evacuate the immediate vicinity if the spill occurs outside a fume hood.
Don PPE : Ensure the full PPE matrix is active (including a P100 respirator if the spill is outside primary engineering controls).
Wet Containment : Lightly mist the spilled powder with a compatible solvent (e.g., water or a dilute ethanol solution) to suppress dust formation[3].
Collection : Use damp absorbent pads to wipe up the material. Never use a standard vacuum cleaner, which will exhaust fine toxic particulates back into the laboratory environment.
Sanitization : Wash the contaminated surface thoroughly with soap and water to neutralize residual acidity[5].
Waste Management:
According to standard environmental health and safety (EHS) guidelines for pharmaceutical intermediates, this compound must not be disposed of down the drain[5].
Solid Waste : Collect all contaminated wipes, empty source bottles, and disposable spatulas in a clearly labeled, sealable hazardous waste container designated for "Toxic Organic Solids"[5].
Liquid Waste : If the compound is dissolved in solvents (e.g., DMSO, Methanol) for biological assays, the resulting solution must be collected in compatible, clearly labeled liquid hazardous waste carboys.
Final Disposal : Offer surplus and non-recyclable solutions to a licensed hazardous waste disposal company[5].
References
Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem. National Institutes of Health. 1
indole-3-carboxylic acid cas no 771-50-6 - Safety Data Sheet. Central Drug House. 5